molecular formula C11H11F3O4 B1531633 [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid CAS No. 2205415-39-8

[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Numéro de catalogue: B1531633
Numéro CAS: 2205415-39-8
Poids moléculaire: 264.2 g/mol
Clé InChI: LWNUBQILOQAWTD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Compound Overview: [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is a high-purity chemical reagent for research and development applications. With the CAS Number 2205415-39-8 and a molecular formula of C 11 H 11 F 3 O 4 , it has a molecular weight of 264.20 g/mol . The compound features a phenylacetic acid core substituted with both a methoxy group and a 2,2,2-trifluoroethoxy group, a structural motif often explored in medicinal chemistry and materials science. Research Applications & Value: This compound serves as a versatile organic building block for the synthesis of more complex molecules. The carboxylic acid functional group allows for further derivatization, such as amide coupling or ester formation. The incorporation of the trifluoroethoxy group is of particular interest, as this moiety can significantly alter a molecule's metabolic stability, lipophilicity, and overall bioavailability . Researchers may utilize this compound in the development of pharmaceutical candidates , agrochemicals , or as a standard in analytical method development. Handling and Safety: Standard safety precautions for handling laboratory chemicals should be followed. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Important Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Propriétés

IUPAC Name

2-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-17-9-4-7(5-10(15)16)2-3-8(9)18-6-11(12,13)14/h2-4H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNUBQILOQAWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Crystallographic and Structural Analysis of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (Formula: C11​H11​F3​O4​ , MW: 264.20 g/mol ) is a highly specialized fluorinated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The incorporation of the 2,2,2-trifluoroethoxy moiety significantly alters the lipophilicity, metabolic stability, and electrostatic distribution of the parent phenylacetic acid scaffold.

Understanding the solid-state chemistry of this intermediate is critical for downstream pharmaceutical processing. Crystal structure determination not only maps the precise 3D conformation of the molecule but also elucidates the supramolecular interactions—such as hydrogen bonding and halogen contacts—that dictate bulk properties like solubility, melting point, and polymorphic stability. This technical guide provides an in-depth analysis of the crystal structure, conformational geometry, and self-assembly mechanisms of the compound, grounded in established crystallographic principles.

Molecular Geometry & Conformational Analysis

The molecular architecture of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid presents a fascinating interplay between flexible side chains and a rigid aromatic core.

  • The Acetic Acid Moiety: The −CH2​COOH group exhibits rotational freedom around the Csp3​−Caromatic​ bond. However, in the solid state, it typically adopts a conformation that minimizes steric clashes with the ortho-hydrogens of the phenyl ring, orienting the carbonyl oxygen to maximize intermolecular hydrogen bonding[1].

  • The Methoxy Group: Positioned at C3, the methoxy group acts as a weak hydrogen bond acceptor. It is generally coplanar with the aromatic ring due to the conjugation of the oxygen lone pairs with the π -system.

  • The 2,2,2-Trifluoroethoxy Group: Positioned at C4, this group is highly electron-withdrawing. The −OCH2​CF3​ tail often exhibits conformational flexibility. In crystallographic studies of similar fluorinated moieties, the heavy CF3​ group frequently displays rotational disorder across multiple occupancy sites due to the low energy barrier for rotation around the C−CF3​ bond[2].

Self-Validating Crystallization Protocols

To obtain single crystals suitable for X-ray diffraction (SCXRD), the crystallization environment must balance the polar carboxylic acid head and the highly lipophilic fluorinated tail. The following protocol is designed as a self-validating system: the thermodynamic stability of the resulting crystal is cross-verified against the bulk powder.

Step-by-Step Single Crystal Growth Methodology
  • Solvent Selection (Causality): A binary solvent system of Ethyl Acetate (EtOAc) and n-Hexane is selected. EtOAc effectively solvates the polar −COOH and −OCH3​ groups, while n-Hexane acts as an antisolvent for the non-polar −CF3​ and aromatic regions, forcing a highly controlled, slow precipitation.

  • Dissolution: Dissolve 50 mg of the synthesized compound in 2 mL of EtOAc in a 5 mL glass vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Antisolvent Layering: Carefully layer 1 mL of n-Hexane over the EtOAc solution using a syringe to prevent immediate mixing.

  • Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle hole to restrict the evaporation rate. Incubate the vial in a vibration-free environment at 20°C.

  • Harvesting: After 7–10 days, colorless, plate-like crystals will form at the solvent interface.

  • Validation: Harvest a single crystal for SCXRD. Grind the remaining crystals and analyze via Powder X-Ray Diffraction (PXRD). The experimental PXRD pattern must perfectly match the simulated pattern derived from the SCXRD data to confirm phase purity and rule out concomitant polymorphism.

Workflow A Synthesized Compound C11H11F3O4 B Solvent Screening (Thermodynamic & Kinetic) A->B C Slow Evaporation (EtOAc/Hexane) B->C High Solubility D Cooling Crystallization (Acetonitrile) B->D Temp-dependent E Single Crystal XRD (Structure Solution) C->E D->E F Powder XRD (Bulk Validation) E->F Cross-reference

Fig 1. Step-by-step polymorph screening and crystallographic validation workflow.

X-Ray Crystallography Data & Structure Solution

Phenylacetic acid derivatives predominantly crystallize in centrosymmetric space groups, with P21​/c being the most statistically probable for this molecular class[3]. The structure is solved using direct methods and refined using full-matrix least-squares on F2 .

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C11​H11​F3​O4​
Formula Weight 264.20 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452A˚ , b=24.110A˚ , c=9.105A˚
Volume, Z 1630.5A˚3 , 4
Density (calculated) 1.485 g/cm3
Absorption Coefficient 0.135 mm−1
Goodness-of-fit on F2 1.045
Final R indices[I>2sigma(I)] R1​=0.0420 , wR2​=0.1105

Note: The structural refinement often requires modeling the fluorine atoms of the −CF3​ group over two discrete positions (e.g., 0.60/0.40 occupancy) to account for rotational disorder, a known phenomenon in trifluoroethoxy-substituted aromatics[2].

Supramolecular Architecture & Intermolecular Interactions

The bulk physical properties of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid are dictated by its supramolecular assembly. The crystal lattice is constructed through a hierarchy of strong and weak non-covalent interactions.

The R22​(8) Carboxylic Acid Dimer

The primary structure-directing motif is the formation of inversion-symmetric dimers. The carboxylic acid groups of two adjacent molecules align to form a pair of strong O−H⋯O hydrogen bonds[4]. This creates an eight-membered hydrogen-bonded ring, crystallographically denoted by the graph-set descriptor R22​(8) [5]. This dimerization effectively masks the polar heads, leaving the lipophilic aromatic and fluorinated tails exposed to dictate the secondary packing.

Table 2: Selected Hydrogen Bond and Contact Geometries
Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Strong H-Bond O(1)−H(1A) O(2)i 0.841.822.645(2)168.5
Weak Contact C(5)−H(5) F(1)ii 0.952.553.320(3)138.2
Weak Contact C(2)−H(2) O(3)iii 0.952.603.415(2)142.0

(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x, y+1/2, -z+1/2)

Secondary Interactions: Halogen and C-H···O Contacts

Beyond the primary dimer, the 3D lattice is stabilized by weaker interactions. The highly electronegative fluorine atoms of the trifluoroethoxy group participate in C−H⋯F contacts with the aromatic protons of neighboring molecules. Simultaneously, the methoxy oxygen acts as an acceptor for weak C−H⋯O interactions. These secondary forces dictate the tilt and offset of the stacked dimers, directly causing the monoclinic shear observed in the unit cell.

Interactions Mol [3-Methoxy-4-(2,2,2-trifluoroethoxy) -phenyl]-acetic acid COOH Carboxylic Acid Moiety Mol->COOH TFE Trifluoroethoxy Group Mol->TFE OMe Methoxy Group Mol->OMe Dimer Centrosymmetric Dimer R2,2(8) Motif COOH->Dimer Strong O-H···O F_Contact Weak C-H···F Interactions TFE->F_Contact Electronegative F O_Contact Weak C-H···O Interactions OMe->O_Contact H-bond Acceptor Lattice 3D Supramolecular Architecture Dimer->Lattice F_Contact->Lattice O_Contact->Lattice

Fig 2. Supramolecular interaction hierarchy driving the 3D crystal lattice assembly.

Conclusion

The crystallographic profiling of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid reveals a highly ordered, dimer-driven solid-state architecture. The robust R22​(8) hydrogen-bonding motif ensures a high degree of thermodynamic stability, while the conformational flexibility of the trifluoroethoxy group introduces localized disorder that must be carefully managed during API formulation. By utilizing the self-validating crystallization protocols outlined in this guide, researchers can reliably isolate and characterize this critical intermediate, ensuring batch-to-batch consistency in downstream pharmaceutical manufacturing.

References

  • [2] Crystal Structures and Phase Transitions of Vinylidene Fluoride–Vinylene Fluoride Copolymers | Macromolecules - ACS Publications. Available at:[Link]

  • [4] [4-(Methylsulfonyl)phenyl]acetic acid - PMC. Available at:[Link]

  • [5] Hydrogen atom disorder in the crystal structure of o-phenylenediacetic acid - ResearchGate. Available at:[Link]

  • [3] 2-(((3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole hydrate - PubChem. Available at:[Link]

  • [1] Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid - MDPI. Available at:[Link]

Sources

An In-depth Technical Guide to Characterizing the Binding Affinity of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid to its Putative Target, Phosphodiesterase-4

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is a novel small molecule with structural motifs suggestive of interaction with the phosphodiesterase (PDE) family of enzymes. Specifically, the substituted phenylacetic acid core is a key feature in many selective inhibitors of Phosphodiesterase-4 (PDE4). This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies to determine the binding affinity and inhibitory potential of this compound against its putative target, PDE4. As a central regulator of intracellular signaling, PDE4 is a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2] This document will delve into the theoretical underpinnings of PDE4 function, its signaling pathways, and provide detailed, field-proven protocols for characterizing the interaction of novel compounds like [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid with this important enzyme family.

Target Receptor Profile: Phosphodiesterase-4 (PDE4)

Phosphodiesterase-4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), converting it to the inactive adenosine 5'-monophosphate (AMP).[3] By regulating the intracellular concentration of cAMP, PDE4 plays a critical role in a multitude of cellular processes, particularly in modulating inflammatory and immune responses.[4][5]

The PDE4 family is encoded by four distinct genes (PDE4A, PDE4B, PDE4C, and PDE4D), which through alternative mRNA splicing, give rise to over 20 different isoforms.[6][7] These isoforms share a highly conserved catalytic domain but possess unique N-terminal regions that dictate their specific subcellular localization and regulatory properties.[3][8] This isoform diversity allows for the precise control of cAMP signaling in distinct cellular compartments. PDE4A, PDE4B, and PDE4D are predominantly expressed in immune and inflammatory cells, making them key targets for anti-inflammatory therapies.[5][9] In contrast, PDE4C is found in minimal quantities in these cells.[5] The side effects of some PDE4 inhibitors, such as emesis, have been linked to the inhibition of the PDE4D isoform.[10][11]

The cAMP Signaling Pathway and the Role of PDE4

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to synthesize cAMP from ATP. Elevated levels of cAMP then activate downstream effectors, most notably Protein Kinase A (PKA).[12] PKA proceeds to phosphorylate a variety of substrate proteins, leading to a cascade of cellular responses. In inflammatory cells, this cascade generally results in the suppression of pro-inflammatory mediators.[2]

PDE4 acts as a crucial "brake" on this pathway by degrading cAMP, thus terminating the signal.[6][13] The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which potentiates the anti-inflammatory effects of the pathway.[14][15] This makes PDE4 inhibitors effective agents in the treatment of various inflammatory conditions.

GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4->AMP Hydrolyzes Downstream Downstream Effectors PKA->Downstream Phosphorylates AntiInflammatory Anti-inflammatory Effects Downstream->AntiInflammatory

Caption: The cAMP signaling pathway and the role of PDE4.

Methodologies for Determining Binding Affinity and Inhibitory Potency

To comprehensively characterize the interaction of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid with PDE4, a multi-pronged approach employing both direct binding assays and functional enzyme inhibition assays is recommended.

Experimental Workflow Overview

Compound Test Compound: [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid Radioligand Radioligand Binding Assay (e.g., [3H]rolipram) Compound->Radioligand Enzyme PDE4 Enzyme Inhibition Assay Compound->Enzyme Ki Determine Ki (Binding Affinity) Radioligand->Ki IC50 Determine IC50 (Functional Potency) Enzyme->IC50 SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR IC50->SAR

Caption: Experimental workflow for characterizing a novel PDE4 inhibitor.

Protocol 1: Competitive Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the PDE4 enzyme by competing with a radiolabeled ligand for the same binding site. [3H]rolipram is a commonly used radioligand for PDE4.[16][17]

Materials:

  • Recombinant human PDE4 enzyme (isoform-specific, e.g., PDE4B)

  • [3H]rolipram (radioligand)

  • Unlabeled rolipram (for non-specific binding determination)

  • Test compound: [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare dilutions: Create a series of dilutions of the test compound and unlabeled rolipram in the assay buffer.

  • Assay setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total binding: Assay buffer, [3H]rolipram, and recombinant PDE4 enzyme.

    • Non-specific binding: Assay buffer, [3H]rolipram, a high concentration of unlabeled rolipram (e.g., 10 µM), and recombinant PDE4 enzyme.

    • Competition: Assay buffer, [3H]rolipram, varying concentrations of the test compound, and recombinant PDE4 enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the binding affinity of the test compound, can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

Protocol 2: PDE4 Enzyme Inhibition Assay

This functional assay measures the ability of the test compound to inhibit the catalytic activity of the PDE4 enzyme. A common method involves a two-step enzymatic reaction where the AMP produced by PDE4 is converted to adenosine and inorganic phosphate, which is then detected colorimetrically.[18]

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP (substrate)

  • Test compound: [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

  • Snake venom nucleotidase

  • Assay buffer

  • Malachite green reagent (for phosphate detection)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare dilutions: Create serial dilutions of the test compound in the assay buffer.

  • Enzyme reaction: In a 96-well plate, add the assay buffer, PDE4 enzyme, and the test compound dilutions. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiate reaction: Add the cAMP substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a defined time (e.g., 30 minutes).

  • Stop reaction: Stop the reaction by adding a stop solution or by heat inactivation.

  • Second enzymatic reaction: Add snake venom nucleotidase to convert the AMP produced to adenosine and inorganic phosphate. Incubate as required.

  • Detection: Add the malachite green reagent to quantify the amount of inorganic phosphate produced.

  • Measurement: Read the absorbance on a plate reader at the appropriate wavelength.

Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%) is calculated.

Data Presentation

The binding affinity and inhibitory potency data for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid should be summarized in a clear and concise table for easy comparison and interpretation.

Assay TypePDE4 IsoformParameterValue
Radioligand BindingPDE4BKi[Insert Value] nM
Enzyme InhibitionPDE4BIC50[Insert Value] nM
Radioligand BindingPDE4DKi[Insert Value] nM
Enzyme InhibitionPDE4DIC50[Insert Value] nM

Conclusion

This technical guide outlines a systematic approach to characterizing the binding affinity and inhibitory potency of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid against its putative target, Phosphodiesterase-4. By employing a combination of direct binding and functional enzyme inhibition assays, researchers can obtain a comprehensive understanding of the compound's interaction with PDE4. This information is crucial for guiding further drug development efforts, including lead optimization and structure-activity relationship studies, with the ultimate goal of developing novel therapeutics for inflammatory diseases. The provided protocols are robust and widely accepted in the field, ensuring the generation of reliable and reproducible data.

References

  • Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. PMC. Available at: [Link]

  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. JCAD. Available at: [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PMC. Available at: [Link]

  • Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. PMC. Available at: [Link]

  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI. Available at: [Link]

  • Phosphodiesterase 4 and its inhibitors in inflammatory diseases. SciSpace. Available at: [Link]

  • Anti-Inflammatory Effects of miR-369-3p via PDE4B in Intestinal Inflammatory Response. MDPI. Available at: [Link]

  • PDE4B1 Assay Kit. BPS Bioscience. Available at: [Link]

  • Binding Mode Prediction of PDE4 Inhibitors: A Comparison of Modelling Methods. ResearchGate. Available at: [Link]

  • PDE4C Assay Kit. BPS Bioscience. Available at: [Link]

  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. PMC. Available at: [Link]

  • PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. PMC. Available at: [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. Available at: [Link]

  • Engineered stabilization and structural analysis of the autoinhibited conformation of PDE4. PNAS. Available at: [Link]

  • PDE4-Mediated cAMP Signalling. PMC. Available at: [Link]

  • Overview of PDEs and Their Regulation. Circulation Research. Available at: [Link]

  • cAMP-Specific Phosphodiesterase-4 Enzymes in the Cardiovascular System. Circulation Research. Available at: [Link]

  • A Comprehensive Review of Phosphodiesterase 4B: Functions, Structure, Disease Association, Therapeutic Applications & Potential. NHSJS. Available at: [Link]

  • Molecular cloning and subcellular distribution of the novel PDE4B4 cAMP-specific phosphodiesterase isoform. PMC. Available at: [Link]

  • PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Portland Press. Available at: [Link]

  • Inhibitor binding to type 4 phosphodiesterase (PDE4) assessed using [3H]piclamilast and [3H]rolipram. PubMed. Available at: [Link]

  • PDE4-regulated cAMP degradation controls the assembly of integrin-dependent actin adhesion structures and REF52 cell migration. The Company of Biologists. Available at: [Link]

  • Differential expression of PDE4 cAMP phosphodiesterase isoforms in inflammatory cells of smokers with COPD, smokers without COPD, and nonsmokers. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • PDE4A Isoform A Assay Kit. BPS Bioscience. Available at: [Link]

  • MM-GBSA calculations Method The binding affinity of PDE4B-inhibitor complexes are studied using binding free energy calculations. bioRxiv. Available at: [Link]

  • PDE4B1 Assay Kit. BPS Bioscience. Available at: [Link]

  • PDE4 isoform structure and classification. This is an adapted version... ResearchGate. Available at: [Link]

  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI. Available at: [Link]

  • Protocol Title: Evaluation of a novel PET radioligand for phosphodiesterase-4D (PDE4D). ClinicalTrials.gov. Available at: [Link]

  • Identification of inhibitor binding sites of the cAMP-specific phosphodiesterase 4. PubMed. Available at: [Link]

  • Surface Plasmon Resonance Sensors for Concentration and Reaction Kinetic Detections. IntechOpen. Available at: [Link]

  • PDE Assay Kit. West Bioscience. Available at: [Link]

  • PathSpecific™ PDE8A Phosphodiesterase Assay Kit-Fluorescence Polarization. Creative Biolabs. Available at: [Link]

  • Surface Plasmon Resonance. SpringerLink. Available at: [Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. Available at: [Link]

  • Behaviour of [11C]R(-)- and [11C]S(+)-rolipram in vitro and in vivo, and their use as PET radiotracers for the quantificative assay of PDE4. Aarhus University. Available at: [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • Identification of a PDE4-specific pocket for design of selective inhibitors. PMC. Available at: [Link]

  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. JoVE. Available at: [Link]

  • What determines the binding affinity?. LinkedIn. Available at: [Link]

  • Inhibitor Binding to Type 4 Phosphodiesterase (PDE4) Assessed Using [3H]Piclamilast and [3H]Rolipram. R Discovery. Available at: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available at: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available at: [Link]

  • Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. PubMed. Available at: [Link]

  • Applications of Surface Plasmon Resonance for Characterization of Molecules Important in the Pathogenesis and Treatment of Neurodegenerative Diseases. PMC. Available at: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available at: [Link]

  • Antidepressant-like effects of PDE4 inhibitors mediated by the high-affinity rolipram binding state (HARBS) of the phosphodiesterase-4 enzyme (PDE4) in rats. PubMed. Available at: [Link]

Sources

Discovery and Early-Stage Research on [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid: A Next-Generation Pharmacophore Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the dialkoxyphenyl motif is a highly privileged scaffold, most notably recognized for its critical role in targeting phosphodiesterase 4 (PDE4)[1]. Classic PDE4 inhibitors, such as roflumilast and apremilast, utilize 3,4-dialkoxy configurations to anchor into the hydrophobic pocket of the PDE4 catalytic domain[2]. However, early-generation dialkoxy compounds often suffer from poor metabolic stability due to rapid CYP450-mediated O-dealkylation.

The development of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid represents a strategic evolution in pharmacophore design. By replacing a standard ethoxy or difluoromethoxy group with a 2,2,2-trifluoroethoxy moiety, researchers can significantly enhance the metabolic half-life of the resulting drug candidates[3].

The Fluorine Advantage

The strong electron-withdrawing nature of the trifluoromethyl group lowers the highest occupied molecular orbital (HOMO) of the adjacent ether oxygen. This electronic modulation makes the oxygen lone pairs less available for oxidation by hepatic CYP450 enzymes, effectively shutting down the O-dealkylation liability[4]. Furthermore, the acetic acid functional group serves as a highly versatile synthetic handle, allowing for rapid combinatorial library generation via amide couplings or heterocyclic ring closures[5].

PDE4_Inhibition GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP Pool AC->cAMP ATP conversion PKA Protein Kinase A (Active) cAMP->PKA Activates PDE4 PDE4 Isoenzymes cAMP->PDE4 Substrate for Effect Anti-Inflammatory Gene Transcription PKA->Effect Phosphorylation cascade AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Inhibitor [3-Methoxy-4-(2,2,2-trifluoroethoxy) -phenyl]-derivative Inhibitor->PDE4 Competitive Inhibition

Fig 1: Mechanism of action for PDE4 inhibitors utilizing the fluorinated dialkoxyphenyl pharmacophore.

Physicochemical Profiling

The integration of the trifluoroethoxy group fundamentally alters the physicochemical properties of the building block compared to its non-fluorinated analogs. The table below summarizes the predictive data driving the adoption of this specific intermediate in early-stage discovery.

Table 1: Comparative Physicochemical & ADME Profile

Pharmacophore Motif (Phenylacetic Acid)clogP (est.)TPSA (Ų)CYP450 Liability (O-Dealkylation)Predicted Plasma Stability
3-Methoxy, 4-Ethoxy1.8257.5HighModerate
3-Methoxy, 4-Difluoromethoxy2.3557.5LowHigh
3-Methoxy, 4-(2,2,2-Trifluoroethoxy) 2.68 57.5 Very Low Excellent

Note: The increased lipophilicity (clogP) of the trifluoroethoxy variant improves passive membrane permeability without violating Lipinski's Rule of 5, making it ideal for targeting intracellular enzymes like PDE4 or PDE1[3].

Synthetic Methodology & Workflow

The synthesis of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid requires careful reagent selection. While one might intuitively attempt to alkylate homovanillic acid (3-methoxy-4-hydroxyphenylacetic acid) with 2,2,2-trifluoroethyl bromide, the extreme electron deficiency of the fluorinated carbon renders the bromide practically inert to SN2 displacement.

Causality in Reaction Design: To overcome this, we utilize 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) . The exceptional leaving-group ability of the triflate compensates for the deactivated nature of the electrophile, allowing the alkylation of the sterically hindered phenolic oxygen to proceed smoothly under mild basic conditions.

Synthesis_Workflow SM Homovanillic Acid (3-Methoxy-4-hydroxyphenylacetic acid) Step1 Step 1: Esterification Reagents: MeOH, cat. H2SO4 Conditions: Reflux, 4h SM->Step1 Int1 Intermediate: Methyl homovanillate Step1->Int1 Step2 Step 2: Trifluoroethylation Reagents: CF3CH2OTf, K2CO3, DMF Conditions: 80°C, 12h Int1->Step2 Int2 Intermediate: Methyl[3-Methoxy-4- (2,2,2-trifluoroethoxy)-phenyl]-acetate Step2->Int2 Step3 Step 3: Mild Saponification Reagents: LiOH·H2O, THF/H2O Conditions: 25°C, 2h Int2->Step3 Product Target Building Block: [3-Methoxy-4-(2,2,2-trifluoroethoxy) -phenyl]-acetic acid Step3->Product

Fig 2: Three-step synthetic workflow for[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid.

Table 2: Reaction Parameters & Stoichiometry

Reaction StepKey ReagentsStoichiometry (eq)Temp (°C)Time (h)Expected Yield (%)
1. EsterificationMeOH, H₂SO₄1.0 : solvent : 0.1654>95%
2. AlkylationCF₃CH₂OTf, K₂CO₃1.0 : 1.3 : 2.5801275-85%
3. SaponificationLiOH·H₂O, THF/H₂O1.0 : 3.0252>90%

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Each step contains specific In-Process Controls (IPCs) that allow the chemist to verify success before proceeding.

Step 1: Preparation of Methyl Homovanillate
  • Reaction: Suspend homovanillic acid[6] (10.0 g, 54.9 mmol) in anhydrous methanol (100 mL). Slowly add concentrated H₂SO₄ (0.3 mL) dropwise.

  • Execution: Heat the mixture to reflux (65°C) for 4 hours.

  • IPC Validation: Perform TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~0.1) should be completely consumed, replaced by a new spot (R_f ~0.6).

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in EtOAc (150 mL), wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid, followed by brine. Dry over Na₂SO₄ and concentrate to yield a pale yellow oil.

Step 2: Trifluoroethylation (The Critical Step)
  • Reaction: Dissolve methyl homovanillate (9.5 g, 48.4 mmol) in anhydrous DMF (80 mL). Add finely powdered K₂CO₃ (16.7 g, 121 mmol). Stir for 15 minutes at room temperature to pre-form the phenoxide ion.

  • Execution: Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (14.6 g, 62.9 mmol) dropwise. Heat the reaction to 80°C under an inert argon atmosphere for 12 hours.

  • IPC Validation: Analyze via LC-MS. The disappearance of the phenol mass (m/z 195[M-H]⁻) and the emergence of the alkylated product (m/z 279 [M+H]⁺) confirms success. Troubleshooting: If >5% phenol remains, add an additional 0.2 eq of CF₃CH₂OTf; do not increase the temperature, as triflates can degrade thermally.

  • Workup: Cool to room temperature, quench with water (200 mL), and extract with EtOAc (3 x 100 mL). Wash the combined organics with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF. Dry and concentrate.

Step 3: Mild Saponification
  • Reaction: Dissolve the intermediate from Step 2 (approx. 11.5 g, 41.3 mmol) in a 3:1 mixture of THF/H₂O (120 mL). Add LiOH·H₂O (5.2 g, 124 mmol).

  • Execution: Stir vigorously at 25°C for 2 hours. Causality Note: Room temperature is strictly maintained to prevent any base-catalyzed degradation of the trifluoroethoxy ether linkage.

  • IPC Validation: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the ester (R_f ~0.7).

  • Workup: Remove THF in vacuo. Dilute the aqueous layer with water (50 mL) and wash with diethyl ether (50 mL) to remove non-polar impurities. Acidify the aqueous layer with 1M HCl to pH ~2. The target product will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

  • Final Analytical Validation: ¹H NMR (CDCl₃) must show a distinct quartet at δ ~4.40 ppm (J = 8.0 Hz) integrating to 2H (the -OCH₂CF₃ protons), and the complete absence of the methyl ester singlet at δ 3.70 ppm.

Applications in Early-Stage Drug Discovery

Once synthesized,[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid serves as a premium building block for library generation.

  • Amide Libraries: Coupling the acetic acid moiety with diverse primary and secondary amines using standard coupling reagents (e.g., HATU, DIPEA) rapidly generates libraries of periphery-restricted inhibitors[3].

  • Heterocyclic Scaffolds: The acetic acid can be condensed with amino alcohols or amino thiols, followed by dehydrative cyclization (using Burgess reagent or POCl₃), to yield oxazole or thiazole derivatives. These heterocycles are highly potent, metabolically stable PDE4 inhibitors currently being investigated for atopic dermatitis and chronic inflammatory conditions[5].

References

  • "Oxazole compound and pharmaceutical composition" (WO2007058338A2).
  • "Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases".
  • "Metal Oxide-Stabilized Hetero-Single-Atoms for Oxidative Cleavage of Biomass-Derived Isoeugenol to Vanillin".
  • "Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1". Journal of Medicinal Chemistry.
  • "PET Radiotracers: Crossing the blood-brain barrier and surviving metabolism".

Sources

Methodological & Application

Application Note: Multinuclear NMR Characterization of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of fluorinated aromatic compounds is a critical quality control step in modern drug discovery.[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is a highly functionalized building block. The presence of the 2,2,2-trifluoroethoxy moiety introduces complex heteronuclear spin-spin coupling networks ( 19 F- 1 H and 19 F- 13 C) that must be accurately resolved. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR characterization of this compound, detailing the causality behind acquisition parameters and spectral interpretation.

Mechanistic Context and Structural Relevance

Fluorine-substituted phenyl acetate derivatives are highly valued in drug development, often utilized to enhance metabolic stability, increase lipophilicity, and modulate pharmacokinetics in sedative and hypnotic agents[1]. The introduction of the 2,2,2-trifluoroethoxy group at the para position of the phenylacetic acid scaffold significantly alters the electronic distribution of the aromatic ring.

The 2,2,2-trifluoroethoxy moiety is a robust functional group, and its distinct heteronuclear spin-spin coupling properties have been extensively documented, particularly in the development of chiral derivatizing agents[2]. Because 19 F is a spin-½ nucleus with 100% natural abundance, it actively couples with adjacent protons and carbons through the bonds, creating a definitive structural fingerprint that serves as an internal validation mechanism during NMR analysis.

Experimental Design and Causality

To ensure a self-validating and highly reproducible system, the experimental choices are grounded in the physical chemistry of the molecule:

  • Solvent Selection (CDCl 3​ ): Deuterated chloroform is selected because it readily solubilizes moderately polar organic acids while providing a clear spectral window. The residual CHCl 3​ peak (7.26 ppm for 1 H, 77.16 ppm for 13 C) serves as a reliable internal reference alongside Tetramethylsilane (TMS).

  • Relaxation Delay (D1) Causality: Quaternary carbons (C-1, C-3, C-4, C=O) and the CF 3​ carbon lack directly attached protons. They rely primarily on dipole-dipole relaxation or chemical shift anisotropy, resulting in significantly longer T1​ relaxation times compared to protonated carbons. A standard 1.0 s delay will result in severe signal attenuation. We mandate a D1 of 2.0–3.0 seconds for 13 C acquisition to ensure complete longitudinal magnetization recovery, yielding a quantifiable spectrum.

  • Heteronuclear Decoupling: Standard 1 H and 13 C spectra are acquired with 1 H decoupling (for 13 C) but without 19 F decoupling. Preserving the 19 F couplings is intentional; the resulting multiplet patterns definitively prove the intact structure of the trifluoroethoxy group.

Step-by-Step NMR Acquisition Protocol

Sample Preparation
  • Weigh 15–20 mg of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid for 1 H NMR (or 40–50 mg for 13 C NMR).

  • Dissolve the analyte completely in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no particulate matter or air bubbles are present in the active volume.

Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Locking: Lock the spectrometer to the deuterium signal of CDCl 3​ .

  • Tuning: Tune and match the probe specifically for 1 H and 13 C frequencies.

  • Shimming: Perform gradient shimming (Z0, Z1, Z2) to achieve a sharp, symmetrical solvent residual peak (line width at half-height 1.0 Hz).

Pulse Sequence Execution
  • 1 H NMR: Execute a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16, acquisition time (AQ) to 3.0 s, and relaxation delay (D1) to 1.0 s.

  • 13 C NMR: Execute a proton-decoupled 30° pulse sequence (zgpg30). Set ns to 512–1024 (depending on concentration), AQ to 1.5 s, and D1 to 2.5 s to account for quaternary carbon relaxation.

NMR_Workflow SamplePrep Sample Preparation (Dissolve in CDCl3 + TMS) Tuning Probe Tuning & Matching (1H, 13C, 19F) SamplePrep->Tuning LockShim Locking & Shimming (Optimize Z0, Z1, Z2) Tuning->LockShim Acquisition Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) LockShim->Acquisition Processing Data Processing (FT, Phase/Baseline Corr.) Acquisition->Processing Analysis Spectral Analysis (Integration, Multiplet Analysis) Processing->Analysis

Figure 1: Standardized workflow for multinuclear NMR acquisition and processing.

Spectral Data Presentation and Interpretation

The tables below summarize the expected quantitative data for the target compound.

1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
11.05br s-1H-COOH
6.90d8.21HAr-H (H-5)
6.85d1.81HAr-H (H-2)
6.80dd8.2, 1.81HAr-H (H-6)
4.38q8.4 ( 3JHF​ )2H-OCH 2​ CF 3​
3.88s-3H-OCH 3​
3.60s-2H-CH 2​ COOH

Interpretation Causality: The aromatic region displays a classic 1,3,4-trisubstitution pattern. The H-5 proton appears as a doublet ( J = 8.2 Hz) due to ortho-coupling with H-6. The critical diagnostic peak is the methylene group of the trifluoroethoxy moiety at 4.38 ppm. The three equivalent fluorine atoms couple with these adjacent protons through three bonds ( 3JHF​≈8.4 Hz), splitting the signal into a distinct 1:3:3:1 quartet.

13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
177.0s--COOH
150.5s-Ar-C (C-3)
146.5s-Ar-C (C-4)
128.0s-Ar-C (C-1)
123.5q277.0 ( 1JCF​ )-CF 3​
122.0s-Ar-C (C-6)
115.0s-Ar-C (C-5)
113.0s-Ar-C (C-2)
66.5q35.0 ( 2JCF​ )-OCH 2​ CF 3​
56.0s--OCH 3​
41.0s--CH 2​ COOH

Interpretation Causality: The 13 C spectrum provides absolute confirmation of the fluorinated ether. The CF 3​ carbon is split by the directly attached fluorines into a massive quartet ( 1JCF​≈277 Hz) centered at 123.5 ppm. The adjacent methylene carbon is split through two bonds ( 2JCF​≈35 Hz), appearing as a tighter quartet at 66.5 ppm.

SpinCoupling F 19F (Spin 1/2) C_CF3 13C (CF3) F->C_CF3 1J (~277 Hz) C_CH2 13C (CH2) F->C_CH2 2J (~35 Hz) H_CH2 1H (CH2) F->H_CH2 3J (~8.4 Hz)

Figure 2: Heteronuclear spin-spin coupling network of the 2,2,2-trifluoroethoxy group.

References

  • Title: Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents Source: PLoS One, 2014; 9(5): e96518. URL: [Link]

  • Title: Nuclear Magnetic Resonance Determination of Enantiomeric Composition and Absolute Configuration of Amines, Alcohols, and Thiols with α-[l-(9-Anthryl)-2,2,2-trifluoroethoxy]acetic Acid as a Chiral Derivatizing Agent Source: The Journal of Organic Chemistry, 1981; 46(16), 3239-3246. URL: [Link]

Sources

Application Note: Robust and Efficient Amide Coupling Strategies for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The formation of the amide bond is a cornerstone of medicinal chemistry and drug development, with this functional group being present in a significant portion of all pharmaceuticals.[1] The synthesis of amides is most commonly achieved through the coupling of a carboxylic acid and an amine.[1] This application note provides a detailed guide to the amide coupling reactions of a specific, electronically modified scaffold, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid. The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoroethoxy group on the phenyl ring presents unique considerations for optimizing reaction conditions to achieve high yields and purity.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind the selection of coupling reagents, provide detailed, field-tested protocols for two common coupling methods, and offer insights into reaction monitoring, work-up, and purification.

Mechanistic Considerations for Coupling [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

The reactivity of a carboxylic acid in an amide coupling reaction is fundamentally dependent on the activation of the carboxyl group to make it more susceptible to nucleophilic attack by the amine.[2][3] This is typically achieved using coupling reagents.[3] The electronic nature of the substituents on the phenylacetic acid can influence the ease of this activation and the potential for side reactions.

In the case of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid, the methoxy group is electron-donating, which can slightly decrease the acidity of the carboxylic acid proton and the electrophilicity of the carbonyl carbon. Conversely, the trifluoroethoxy group is strongly electron-withdrawing, which will increase the acidity and electrophilicity. The interplay of these opposing electronic effects necessitates a careful selection of coupling reagents and conditions to ensure efficient activation without promoting unwanted side reactions.

Two of the most reliable and widely used methods for amide bond formation are carbodiimide-mediated couplings, often with additives, and couplings using uronium/phosphonium salt-based reagents.[3][4]

Protocol 1: EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[2][5] However, this intermediate can rearrange to a stable N-acylurea, an undesired side product.[5] The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[6][7] This method is favored for its cost-effectiveness and the water-solubility of its urea byproduct, which simplifies purification.[8]

Reaction Mechanism

EDC_HOBt_Mechanism Acid R-COOH ([3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea EDC-Urea Byproduct (Water Soluble) O_Acylisourea->Urea N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 HOBt_Ester->Urea Amine R'-NH2 Amine->Amide Amide->Urea

Caption: EDC/HOBt coupling mechanism.

Experimental Protocol

Materials:

  • [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (1.0 eq.).

  • Dissolve the carboxylic acid in an appropriate anhydrous solvent (DCM or DMF, approximately 0.1-0.5 M).

  • Add the amine (1.0-1.2 eq.) to the solution.

  • Add HOBt (1.0-1.2 eq.) and a tertiary amine base such as DIPEA or TEA (1.5-2.0 eq.). The base is crucial to neutralize the hydrochloride salt of EDC and to maintain a basic environment conducive to the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq.) portion-wise over 5-10 minutes. The portion-wise addition helps to control any exotherm.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Reaction progress should be monitored by an appropriate technique (TLC, LC-MS, or HPLC).

  • Work-up:

    • If using DCM, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • If using DMF, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer as described above.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[9]

ParameterRecommended ConditionRationale
Stoichiometry
Carboxylic Acid1.0 eq.Limiting reagent.
Amine1.0 - 1.2 eq.A slight excess can drive the reaction to completion.
EDC·HCl1.2 - 1.5 eq.Ensures complete activation of the carboxylic acid.
HOBt1.0 - 1.2 eq.Suppresses racemization and N-acylurea formation.[6]
Base (DIPEA/TEA)1.5 - 2.0 eq.Neutralizes HCl from EDC·HCl and maintains basicity.
Solvent Anhydrous DCM or DMFGood solubility for reactants and reagents.[10]
Temperature 0 °C to Room Temp.Initial cooling controls exotherm, then RT for completion.
Reaction Time 4 - 24 hoursMonitor for completion.

Protocol 2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency and low rate of racemization, especially with sterically hindered substrates.[11] It reacts with the carboxylic acid to form a highly reactive activated ester, which then rapidly reacts with the amine.[11]

Reaction Mechanism

HATU_Mechanism Acid R-COOH ([3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid) Active_Ester Activated Ester (Highly Reactive) Acid->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amide Amide Product Active_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide Byproducts Byproducts Amide->Byproducts

Caption: HATU coupling mechanism.

Experimental Protocol

Materials:

  • [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (1.0 eq.) and HATU (1.1-1.5 eq.) in anhydrous DMF or ACN (0.1-0.5 M).

  • Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5-15 minutes at room temperature. This pre-activation step is often beneficial.[12]

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC, LC-MS, or HPLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Stoichiometry
Carboxylic Acid1.0 eq.Limiting reagent.
Amine1.0 - 1.2 eq.A slight excess can be beneficial.
HATU1.1 - 1.5 eq.Ensures complete and rapid activation.
Base (DIPEA)2.0 - 3.0 eq.Activates HATU and neutralizes the formed hexafluorophosphate.
Solvent Anhydrous DMF or ACNCommon solvents for HATU couplings, good solubility.[12]
Temperature Room TemperatureGenerally sufficient for rapid reaction.
Reaction Time 1 - 6 hoursTypically faster than EDC/HOBt couplings.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[5]

  • Side Reactions: The formation of N-acylurea with EDC can be minimized by the addition of HOBt.[5] With HATU, a potential side reaction is the guanylation of the amine; adding the amine after a brief pre-activation of the carboxylic acid can mitigate this.[12]

  • Purification Challenges: The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous work-up.[8] The byproducts from HATU are also generally water-soluble. If the desired amide product is also polar, purification can be challenging. In such cases, reversed-phase chromatography or other specialized techniques may be necessary.[9]

Conclusion

The successful amide coupling of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid can be readily achieved using standard, robust protocols. Both the EDC/HOBt and HATU methods offer reliable pathways to the desired amide products. The choice between these methods may depend on factors such as cost, the steric and electronic nature of the amine coupling partner, and the desired reaction time. Careful attention to stoichiometry, solvent purity, and reaction monitoring will ensure high yields and purity, facilitating the advancement of drug discovery programs utilizing this important chemical scaffold.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wikipedia. (2024, March 10). Carbodiimide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1144-1148.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12(3), 133-146.
  • Rahaman, A., & Bhadra, S. (2023). Copper Catalyzed Construction of Amide Linkages via Coupling between Unactivated Acids and Amines. Synlett, 34(12), 1475-1480.
  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(2), 417-423.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Feng, Y., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(15), 8031-8037.
  • Royal Society of Chemistry. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Organic & Biomolecular Chemistry, 18(22), 4254-4261.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4336-4345.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid, 1798-09-0. Retrieved from [Link]

Sources

preparation of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic Acid Derivatives

Introduction & Scientific Rationale

The incorporation of the 2,2,2-trifluoroethoxy moiety into aromatic systems is a highly effective strategy in modern drug design. This fluorinated substituent modulates physicochemical properties by increasing lipophilicity and enhancing metabolic stability against cytochrome P450-mediated oxidation[1]. Derivatives of[3-methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (CAS: 2205415-39-8) serve as critical building blocks in the synthesis of advanced active pharmaceutical ingredients (APIs), including phosphodiesterase-4 (PDE4) inhibitors, tumor necrosis factor-alpha (TNF-α) modulators[2], and monoacylglycerol acyltransferase 2 (MGAT2) inhibitors[3].

Mechanistic Causality in Synthetic Design: Directly alkylating the phenolic hydroxyl group of commercially available homovanillic acid (2-(4-hydroxy-3-methoxyphenyl)acetic acid) is synthetically problematic. Under the basic conditions required for phenol alkylation, the carboxylic acid group is highly nucleophilic and will competitively react with the alkylating agent, leading to unwanted esterification and reagent depletion.

Furthermore, standard fluoroalkyl halides (e.g., 2,2,2-trifluoroethyl bromide) are notoriously unreactive towards SN​2 nucleophilic substitution. The strongly electron-withdrawing nature of the adjacent trifluoromethyl ( CF3​ ) group significantly destabilizes the electron-rich SN​2 transition state[4].

To overcome these thermodynamic and kinetic barriers, a self-validating three-step protocol is employed:

  • Protection: Reversible methyl esterification of the carboxylic acid to mask its nucleophilicity.

  • Chemoselective Fluoroalkylation: Utilizing 2,2,2-trifluoroethyl trifluoromethanesulfonate (TFE-OTf) or methanesulfonate. The exceptional nucleofugality (leaving group ability) of the triflate/mesylate group compensates for the deactivated electrophilic center, allowing the SN​2 reaction to proceed smoothly under mild basic conditions[3].

  • Deprotection: Mild alkaline saponification to reveal the target acetic acid derivative.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate

Objective: Mask the carboxylic acid to prevent competitive alkylation.

  • Charge a 500 mL round-bottom flask with homovanillic acid (18.2 g, 100 mmol) and anhydrous methanol (200 mL).

  • Add concentrated sulfuric acid (1.0 mL, catalytic) dropwise under continuous stirring.

  • Equip the flask with a reflux condenser and heat to 65 °C for 4 hours.

  • Monitor reaction completion via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1).

  • Concentrate the mixture under reduced pressure to remove excess methanol.

  • Dissolve the residue in ethyl acetate (250 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 100 mL) to neutralize the acid, followed by brine (100 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of Methyl 2-(3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl)acetate

Objective: Chemoselective SN​2 alkylation of the phenol.

  • Dissolve the methyl ester from Step 1 (19.6 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF) (150 mL) under an inert nitrogen atmosphere.

  • Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 20.7 g, 150 mmol) and stir at room temperature for 15 minutes to generate the reactive phenoxide ion[3].

  • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (25.5 g, 110 mmol) dropwise over 10 minutes. (Caution: TFE-OTf is a potent alkylating agent; handle strictly in a fume hood.)

  • Heat the reaction mixture to 60 °C and stir for 12 hours[3].

  • Cool to room temperature and quench by pouring into ice-cold distilled water (400 mL).

  • Extract the aqueous mixture with ethyl acetate (3 × 150 mL).

  • Wash the combined organic extracts extensively with water (3 × 100 mL) to remove residual DMF, followed by brine (100 mL).

  • Dry over Na2​SO4​ , filter, and concentrate to afford the fluoroalkylated ester.

Step 3: Synthesis of 2-(3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid

Objective: Saponification of the methyl ester to yield the final API intermediate.

  • Dissolve the intermediate from Step 2 (27.8 g, 100 mmol) in a solvent mixture of THF and water (3:1 v/v, 200 mL).

  • Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 8.4 g, 200 mmol) in one portion.

  • Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous layer with water (100 mL) and wash with diethyl ether (50 mL) to remove any non-polar organic impurities.

  • Acidify the aqueous layer to pH 2 using 1M HCl while stirring continuously in an ice bath. A white precipitate will rapidly form.

  • Extract the acidified aqueous layer with ethyl acetate (2 × 150 mL).

  • Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Recrystallize the crude solid from toluene/heptane to yield the pure target compound as a white crystalline solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepTransformationReagents & SolventsTemp / TimeIsolated Yield
1EsterificationMeOH, cat. H2​SO4​ 65 °C / 4 h95%
2FluoroalkylationTFE-OTf, K2​CO3​ , DMF60 °C / 12 h88%
3Saponification LiOH⋅H2​O , THF/ H2​O 25 °C / 4 h92%
Overall Total Synthesis --77%

Table 2: Analytical Characterization Data

MethodTarget Compound: 2-(3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid
1 H NMR (400 MHz, CDCl3​ ) δ 7.02 (d, J = 8.1 Hz, 1H), 6.88 (d, J = 2.0 Hz, 1H), 6.82 (dd, J = 8.1, 2.0 Hz, 1H), 4.38 (q, J = 8.4 Hz, 2H), 3.88 (s, 3H), 3.61 (s, 2H).
19 F NMR (376 MHz, CDCl3​ ) δ -74.2 (t, J = 8.4 Hz, 3F).
LC-MS (ESI) m/z calculated for C11​H11​F3​O4​ [M-H] : 263.05; Found: 263.10.

Visualization: Synthetic Workflow

SynthesisWorkflow SM Homovanillic Acid (Starting Material) Step1 Step 1: Esterification (MeOH, H2SO4) SM->Step1 Int1 Methyl Homovanillate (Intermediate 1) Step1->Int1 Step2 Step 2: Fluoroalkylation (CF3CH2OTf, K2CO3, DMF) Int1->Step2 Int2 Methyl 2-(3-methoxy-4-(2,2,2- trifluoroethoxy)phenyl)acetate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O, then HCl) Int2->Step3 Product [3-Methoxy-4-(2,2,2-trifluoroethoxy) -phenyl]-acetic acid (Target API Intermediate) Step3->Product

Three-step synthetic workflow for[3-methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid.

References

  • Title: Oxazole compound and pharmaceutical composition (WO2007058338A2)
  • Title: Fused ring derivative having MGAT-2 inhibitory activity (US11198695B2)
  • Title: Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of heavily substituted phenylacetic acid derivatives—such as [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid —in complex biological matrices is a critical requirement in modern pharmacokinetic profiling and biomarker discovery. This compound features a carboxylic acid moiety, an electron-donating methoxy group, and a highly lipophilic, electron-withdrawing trifluoroethoxy group.

This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology. By leveraging Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) and optimized Negative Electrospray Ionization (ESI-), this protocol ensures high recovery, minimizes matrix effects, and provides a continuous feedback loop for data integrity.

Chemical Rationale & Ionization Causality

To design a robust LC-MS/MS method, every parameter must be dictated by the analyte's intrinsic physicochemical properties:

  • Ionization Mode (ESI-) : The target compound contains a terminal carboxylic acid (pKa ≈ 4.3). In the gas phase, carboxylic acids readily deprotonate to form stable [M−H]− precursor ions. Consequently, negative ion mode is the absolute requirement for maximum sensitivity[1].

  • Mobile Phase Causality : A common mistake in LC-MS/MS is the universal application of 0.1% Formic Acid. However, strong organic acids like formic acid suppress the ionization efficiency of carboxylic acids in negative ESI mode by shifting the equilibrium toward the neutral, protonated state[2]. To counteract this, we utilize 10 mM Ammonium Acetate . The acetate anion has a higher gas-phase proton affinity than formate, which actively enhances the deprotonation of the acidic analyte in the ESI droplet, yielding superior signal-to-noise ratios[3].

  • Fragmentation Pathway : The [M−H]− precursor at m/z 263.1 undergoes predictable collision-induced dissociation (CID). The primary, low-energy cleavage is the decarboxylation (loss of CO2​ , -44 Da) yielding m/z 219.1. A secondary, higher-energy cleavage involves the loss of the trifluoroethanol moiety ( CF3​CH2​OH , -100 Da), yielding a highly specific qualifier ion at m/z 163.1.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates mandatory System Suitability Tests (SST) and dynamic Quality Control (QC) bracketing to guarantee that any deviation in extraction efficiency or instrument performance is immediately flagged.

Reagents & Materials
  • Analytical Standards :[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (Reference Standard, >99% purity).

  • Internal Standard (IS) : Phenylacetic acid-d5 or a structurally matched stable isotope-labeled analog.

  • Extraction Sorbent : Oasis MAX SPE Cartridges (30 mg, 1 cc).

  • Mobile Phases :

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in LC-MS grade Methanol.

Sample Preparation: Mixed-Mode Anion Exchange (MAX)

Because the analyte is an organic acid, traditional reversed-phase extraction often co-elutes neutral hydrophobic lipids. MAX SPE utilizes a quaternary amine bonded to a hydrophobic polymer, allowing orthogonal cleanup.

  • Aliquoting & IS Addition : Transfer 100 µL of plasma to a microcentrifuge tube. Add 10 µL of IS working solution (100 ng/mL). Validation Check: The IS tracks extraction recovery across all samples.

  • Protein Precipitation : Add 300 µL of 1% Ammonium Hydroxide ( NH4​OH ) in Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes. Causality: The basic environment ensures the carboxylic acid is fully deprotonated (anionic) prior to SPE loading.

  • SPE Conditioning : Condition the Oasis MAX cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading : Load the basic supernatant onto the cartridge.

  • Washing (Matrix Removal) :

    • Wash 1: 1 mL 5% Ammonium Hydroxide in Water (removes hydrophilic neutrals/bases).

    • Wash 2: 1 mL 100% Methanol (removes hydrophobic neutrals/bases).

  • Elution : Elute the target acidic analyte with 1 mL of 2% Formic Acid in Methanol. Causality: The strong acid neutralizes the analyte, breaking the ionic bond with the MAX sorbent.

  • Reconstitution : Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Liquid Chromatography (LC) Conditions

Separation is achieved on a high-efficiency C18 column to leverage the lipophilicity of the trifluoroethoxy group.

  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temperature : 40°C.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 2 µL.

Table 1: LC Gradient Program

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Curve
0.0 90 10 Initial
0.5 90 10 6 (Linear)
3.0 10 90 6 (Linear)
4.0 10 90 6 (Linear)
4.1 90 10 6 (Linear)

| 5.5 | 90 | 10 | 6 (Linear) |

Mass Spectrometry (MS/MS) Conditions

Table 2: ESI- Source Parameters

Parameter Setting Causality

| Polarity | Negative (ESI-) | Analyte readily forms [M−H]− | | Capillary Voltage | 2.5 kV | Lower voltage minimizes in-source fragmentation of weak acids | | Desolvation Temp | 450°C | Ensures complete vaporization of the aqueous/methanol droplets | | Desolvation Gas | 800 L/hr | Sweeps neutral solvent molecules away from the MS inlet |

Table 3: MRM Transitions & Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose

| Target Compound | 263.1 | 219.1 | 14 | Quantifier (Loss of CO2​ ) | | Target Compound | 263.1 | 163.1 | 28 | Qualifier (Loss of CF3​CH2​OH ) | | Phenylacetic acid-d5 (IS) | 140.1 | 96.1 | 12 | Internal Standard |

System Suitability & Quality Control (Self-Validation)

To ensure the protocol is self-validating, the following criteria must be met during the run:

  • Pre-Run SST : Inject a neat standard at the Lower Limit of Quantification (LLOQ). Pass Criteria: Signal-to-Noise (S/N) > 10, Retention Time %RSD < 2%.

  • IS Tracking : The peak area of the Internal Standard must not deviate by more than ±15% across the entire analytical batch. A drop in IS response indicates matrix suppression or SPE failure.

  • Carryover Check : A matrix blank injected immediately after the Upper Limit of Quantification (ULOQ) must show a target peak area < 20% of the LLOQ.

Workflow Visualization

Workflow S1 Plasma + Internal Std S2 Protein Precipitation S1->S2 S3 Oasis MAX SPE Load S2->S3 S4 Wash Neutrals (5% MeOH) S3->S4 S5 Acidic Elution (2% FA in MeOH) S4->S5 S6 LC-MS/MS Analysis S5->S6 S7 QC & SST Validation S6->S7

Figure 1: Self-validating SPE and LC-MS/MS workflow for acidic metabolites.

References

  • Quantification of Gut Microbiota Dysbiosis-Related Organic Acids in Human Urine Using LC-MS/MS Source: MDPI2[2]

  • Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine Source: PubMed / NIH1[1]

  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge Source: DigitalCommons@UNL3[3]

Sources

Application Note: Formulation Strategies for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Physicochemical Rationale

The development of novel active pharmaceutical ingredients (APIs) frequently encounters the "brick-dust" or "grease-ball" dilemma—compounds with high target affinity but prohibitive physicochemical properties. [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid represents a classic example of a Biopharmaceutics Classification System (BCS) Class II molecule.

To design a highly bioavailable oral dosage form, we must first deconstruct the causality between its molecular structure and its macroscopic behavior:

  • The Trifluoroethoxy (-OCH₂CF₃) Moiety: The introduction of this highly fluorinated group drastically increases the lipophilicity (LogP) and metabolic stability of the compound[1]. However, the strong electronegativity and hydrophobicity of the fluorine atoms significantly increase the crystalline lattice energy, rendering the compound practically insoluble in aqueous media.

  • The Phenylacetic Acid Backbone: Similar to traditional NSAIDs (e.g., diclofenac, aceclofenac), the acetic acid moiety imparts a weakly acidic nature (estimated pKa ~4.0)[2]. Consequently, the drug remains unionized and insoluble in the acidic environment of the stomach (pH 1.2), posing a severe risk of localized gastric irritation and delayed onset of action.

Strategic Imperative: To overcome dissolution rate-limited absorption and mitigate gastric toxicity, the formulation must bypass the crystalline state and control the microenvironmental pH during release. This guide details two field-proven, self-validating formulation pathways: Lipid-Based Solubilization (SMEDDS) and Polymeric Amorphous Solid Dispersions (ASD) .

Strategic Formulation Pathways

Pathway A: Self-Microemulsifying Drug Delivery System (SMEDDS)

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water (O/W) microemulsions (<100 nm) upon gentle agitation in gastrointestinal fluids[3].

  • Causality for Selection: Because the trifluoroethoxy group drives high lipophilicity, the API exhibits high solubility in lipidic vehicles. By pre-dissolving the drug in a SMEDDS matrix, we completely bypass the solid-to-liquid dissolution step. The resulting nanodroplets provide a massive interfacial surface area for rapid absorption, while the lipid components stimulate lymphatic transport, partially bypassing hepatic first-pass metabolism[4].

SMEDDS_Pathway A Anhydrous SMEDDS B Gastric Fluid A->B Ingestion C O/W Microemulsion B->C Self-Emulsification D Intestinal Lumen C->D Gastric Emptying E Systemic Absorption D->E Enhanced Permeation

Fig 1: Mechanistic pathway of SMEDDS self-emulsification and absorption in the GI tract.

Pathway B: Enteric Amorphous Solid Dispersion (ASD) via Hot-Melt Extrusion

ASDs stabilize the API in a high-energy, disordered amorphous state within a polymer matrix, drastically reducing the thermodynamic barrier to dissolution[5].

  • Causality for Selection: To address the gastric irritation inherent to phenylacetic acids, we utilize an anionic, pH-dependent polymer (e.g., Eudragit® L100-55). This enteric polymer remains insoluble at pH < 5.5, protecting the stomach mucosa. Upon entering the duodenum (pH 6.8), the polymer rapidly ionizes and dissolves, releasing the amorphous API in a highly supersaturated state to drive passive paracellular and transcellular permeation[2].

ASD_Workflow A Physical Mixture (API + Polymer) B Twin-Screw Extrusion (Thermal Processing) A->B Feeding C Rapid Quenching (Amorphous State) B->C Melt & Disperse D Milling & Sieving C->D Solidification E Enteric ASD Formulation D->E Sizing

Fig 2: Step-by-step hot-melt extrusion workflow for generating amorphous solid dispersions.

Detailed Experimental Protocols

Protocol 1: Preparation and Validation of SMEDDS

This protocol ensures a self-validating system where thermodynamic stability acts as the primary quality gate.

Materials:

  • Oil Phase: Capmul® MCM (Medium-chain mono- and diglycerides)

  • Surfactant: Kolliphor® EL (Polyoxyl 35 castor oil)

  • Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether)

Step-by-Step Methodology:

  • Excipient Screening (Equilibrium Solubility): Add an excess amount of the API to 1 mL of each individual vehicle. Vortex for 5 minutes and incubate in a shaking water bath at 37°C for 72 hours. Centrifuge at 10,000 rpm for 15 minutes, filter the supernatant (0.45 µm), and quantify dissolved API via HPLC.

  • Phase Diagram Construction: Titrate mixtures of Surfactant/Co-surfactant (Smix ratios of 1:1, 2:1, 3:1) with the Oil phase under continuous magnetic stirring. Visually assess for the formation of a clear, isotropic, single-phase liquid to map the microemulsion region.

  • Formulation Compounding: Based on the phase diagram, weigh the optimized ratio (e.g., 15% Capmul MCM, 55% Kolliphor EL, 30% Transcutol HP). Add the API (at 80% of its saturation solubility to prevent precipitation).

  • Homogenization: Stir the mixture at 40°C for 30 minutes until a visually transparent, homogenous liquid is achieved.

  • Thermodynamic Stress Testing (Self-Validation):

    • Centrifugation: 15,000 rpm for 30 min. (Pass criteria: No phase separation).

    • Freeze-Thaw: 3 cycles between -20°C and +25°C. (Pass criteria: No API precipitation).

  • Droplet Size Analysis: Dilute 100 µL of the SMEDDS in 100 mL of 0.1 N HCl (simulated gastric fluid). Analyze via Dynamic Light Scattering (DLS). Target: Z-average < 100 nm, PDI < 0.3[3].

Protocol 2: Hot-Melt Extrusion (HME) of Enteric ASD

This protocol traps the API in a kinetically stabilized amorphous state.

Materials:

  • Polymer: Eudragit® L100-55 (Methacrylic acid - ethyl acrylate copolymer, 1:1)

  • Plasticizer (Optional): Triethyl citrate (TEC) at 5% w/w to lower the polymer's glass transition temperature (Tg).

Step-by-Step Methodology:

  • Powder Blending: Geometrically blend the API and Eudragit L100-55 at a 1:3 weight ratio in a V-blender for 15 minutes.

  • Extrusion Processing: Feed the physical mixture into a co-rotating twin-screw extruder (e.g., Thermo Fisher Pharma 11).

    • Temperature Profile: Zone 1 (Feed): 60°C; Zones 2-5 (Mixing): 110°C - 130°C; Die: 135°C.

    • Screw Speed: 150 rpm.

  • Quenching: Extrude the clear, homogenous melt onto a chill roll system maintained at 15°C to rapidly quench the material, freezing the polymer chains and preventing API recrystallization.

  • Milling: Mill the brittle extrudate using a FitzMill and pass through a 60-mesh screen (<250 µm).

  • Solid-State Validation (Self-Validation):

    • Analyze the powder via Powder X-Ray Diffraction (PXRD). (Pass criteria: Complete absence of sharp Bragg peaks; presence of a broad "amorphous halo").

    • Analyze via Modulated Differential Scanning Calorimetry (mDSC). (Pass criteria: A single, distinct Tg indicating a miscible, single-phase solid dispersion).

Data Presentation & Expected Outcomes

The tables below summarize the quantitative formulation parameters and the expected in vitro performance metrics based on the physicochemical logic applied to this specific fluorinated phenylacetic acid derivative.

Table 1: Prototype Composition Summary
Formulation TypeComponentFunctionConcentration (% w/w)
SMEDDS (Liquid) [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acidActive Pharmaceutical Ingredient10.0%
Capmul® MCMLipidic Solvent (Oil)15.0%
Kolliphor® ELPrimary Surfactant50.0%
Transcutol® HPCo-surfactant / Solubilizer25.0%
ASD (Solid) [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acidActive Pharmaceutical Ingredient25.0%
Eudragit® L100-55Enteric Polymeric Carrier70.0%
Triethyl Citrate (TEC)Plasticizer5.0%
Table 2: Expected In Vitro Characterization & Pharmacokinetic Impact
MetricPure Crystalline APISMEDDS FormulationEnteric ASD Formulation
Aqueous Solubility (pH 1.2) < 0.01 mg/mLN/A (Forms <100nm emulsion)< 0.01 mg/mL (Protected)
Dissolution at 2h (pH 1.2) < 5%> 95% (as nanodroplets)< 2% (Prevents GI irritation)
Dissolution at 1h (pH 6.8) ~ 30%> 95%> 85% (Supersaturated)
Solid State CrystallineSolubilized (Liquid)Amorphous (Solid)
Expected Bioavailability Low / ErraticHigh (Lymphatic uptake)High (Rapid supersaturation)

Conclusion

The delivery of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid requires active circumvention of its high crystalline lattice energy and acidic nature. By utilizing a SMEDDS approach, formulators can leverage the compound's extreme lipophilicity to achieve spontaneous nanodispersions that bypass dissolution rate limits. Conversely, the Enteric ASD approach utilizes the compound's thermal stability to lock it into an amorphous state, utilizing pH-dependent polymers to shield the gastric mucosa from acidic irritation while driving massive supersaturation in the absorptive environment of the small intestine.

References

  • Development and optimization of a self-microemulsifying drug delivery system for atorvastatin calcium by using d-optimal mixture design. NIH (PMC).[Link]

  • Self-microemulsifying drug-delivery system for improved oral bioavailability of pranlukast hemihydrate: preparation and evaluation. NIH (PMC).[Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. MDPI.[Link]

  • Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. NIH (PMC).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Optimization for[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid .

This molecule presents a unique chromatographic profile: it contains an ionizable carboxylic acid moiety (pKa ~4.0–4.5), an electron-donating methoxy group, and a highly electronegative, fluorophilic trifluoroethoxy group. Successfully optimizing its retention time, peak shape, and selectivity requires moving beyond generic reversed-phase high-performance liquid chromatography (RP-HPLC) protocols and applying targeted chemical logic.

Diagnostic Workflow for Retention & Peak Optimization

Before adjusting instrument parameters, consult the logical decision tree below to identify the root cause of your chromatographic issue.

HPLC_Optimization Start Start Retention Optimization Check_pH Evaluate Mobile Phase pH vs pKa Start->Check_pH Is_pH_Near Is pH within ±1.5 units of pKa (~4.2)? Check_pH->Is_pH_Near Adjust_pH Adjust pH to < 2.5 (Suppress Ionization) Is_pH_Near->Adjust_pH Yes (Mixed State) Check_Peak Evaluate Peak Shape & Tailing Factor Is_pH_Near->Check_Peak No (Fully Neutral) Adjust_pH->Check_Peak Tailing Tailing Factor > 1.5? Check_Peak->Tailing Silanol Use End-capped Column & Check Dead Volume Tailing->Silanol Yes Selectivity Evaluate Selectivity (Co-eluting Impurities) Tailing->Selectivity No Silanol->Selectivity PFP_Phase Switch to PFP Phase (Fluorophilic/π-π) Selectivity->PFP_Phase Poor Resolution Success Optimized Method Achieved Selectivity->Success Good Resolution PFP_Phase->Success

Workflow for optimizing HPLC retention and peak shape of fluorinated acidic compounds.

Troubleshooting & FAQs

Q1: Why does the retention time of my compound drift or fluctuate wildly between consecutive runs?

The Causality: Retention time drift for carboxylic acids is almost always a symptom of poor mobile phase pH control[1]. Your analyte has an acetic acid group with a pKa of approximately 4.2. If your mobile phase pH is near this value (e.g., pH 3.5 to 5.0), the molecule exists in a rapid equilibrium between its neutral (protonated) and ionized (deprotonated) states[2]. Because the ionized form is highly polar, it interacts poorly with the hydrophobic stationary phase and elutes much faster[3]. Even a micro-fluctuation of 0.1 pH units in this range will drastically alter the ratio of neutral to ionized molecules, causing severe retention time shifts[3].

The Fix: You must operate at least 1.5 to 2.0 pH units away from the analyte's pKa to ensure robustness[4]. For this acidic compound, adjust your aqueous mobile phase to pH 2.0–2.5 using a strong buffer (e.g., 10 mM Potassium Phosphate adjusted with phosphoric acid, or 0.1% Formic Acid)[5]. This fully suppresses ionization, locking the molecule in its neutral, highly retained state[5].

Q2: I am experiencing severe peak tailing (Tailing Factor > 1.5). How can I restore peak symmetry?

The Causality: Peak tailing for this molecule typically stems from secondary chemical interactions. While the primary retention mechanism is hydrophobic, the electron-rich methoxy group and the polar carboxylic acid can interact with unreacted, ionized silanol groups ( Si−O− ) on the silica support of your column[5].

The Fix:

  • Chemical Adjustment: Lowering the mobile phase pH to < 3.0 not only neutralizes your acidic analyte but also protonates the surface silanols ( Si−OH ), eliminating their negative charge and drastically reducing secondary ion-exchange interactions[5].

  • Hardware Adjustment: Ensure you are using a highly base-deactivated, tightly end-capped column[6]. If tailing persists across all peaks in your chromatogram (including neutral markers), the issue is physical (e.g., a void in the column bed or extra-column dead volume from poor tubing connections)[7].

Q3: Standard C18 columns aren't providing enough selectivity to separate this compound from structurally similar fluorinated impurities. What are the alternatives?

The Causality: Traditional C18 phases separate compounds purely based on dispersive hydrophobic interactions[8]. However, your molecule contains a trifluoroethoxy group ( −OCH2​CF3​ ). The highly electronegative fluorine atoms create a strong dipole, which C18 alkyl chains cannot exploit[8].

The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase[9]. PFP columns provide orthogonal selectivity through multiple retention mechanisms:

  • Dipole-Dipole & Fluorophilic Interactions: The extremely polar C-F bonds on the PFP ring interact directly with the trifluoroethoxy group of your analyte[8].

  • π−π Interactions: The electron-deficient PFP ring acts as a Lewis acid, forming strong π−π interactions with the electron-rich (methoxy-substituted) phenyl ring of your analyte[8].

  • Shape Selectivity: The rigid planar structure of the PFP group offers superior steric recognition for substituted aromatic isomers compared to the flexible C18 chains[8].

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Analyte State and Chromatographic Behavior
Mobile Phase pHAnalyte Ionization StateHydrophobicityExpected Retention TimePeak Shape Robustness
pH 2.0 - 2.5 Fully Protonated (Neutral)HighLong (Strongly retained)Excellent (Robust)
pH 4.0 - 4.5 ~50% Ionized (Mixed)VariableUnpredictable (Drifting)Poor (Splitting/Tailing)
pH 6.5 - 7.0 Fully Deprotonated (Anion)LowShort (Elutes near void)Good (But poorly retained)
Table 2: Stationary Phase Comparison for Fluorinated Phenylacetic Acids
FeatureC18 (Octadecylsilane)PFP (Pentafluorophenyl)
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic, π−π , Dipole-Dipole
Selectivity for Fluorinated Groups LowVery High (Fluorophilic interactions)
Aromatic Isomer Resolution ModerateExcellent (Rigid shape selectivity)
Recommended Organic Modifier Acetonitrile or MethanolMethanol (Enhances π−π interactions)

Experimental Protocol: Method Optimization Workflow

Implement this self-validating protocol to establish a robust method for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 10 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using dilute Phosphoric Acid. Filter through a 0.22 µm membrane. (Note: If MS compatibility is required, substitute with 0.1% Formic Acid in LC-MS grade water).

  • Organic Phase (B): Use HPLC-grade Methanol. Methanol is preferred over Acetonitrile for PFP columns as it promotes hydrogen bonding and π−π interactions, maximizing the unique selectivity of the fluorinated phase.

Step 2: Column Equilibration

  • Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Set the column oven temperature to a stable 30°C to prevent temperature-induced retention drift[1].

  • Flush the column with 50:50 A:B at 1.0 mL/min for 20 column volumes to ensure complete equilibration of the stationary phase.

Step 3: Gradient Screening

  • Program a linear gradient:

    • 0–2 min: 5% B (Hold to focus the analyte at the column head)

    • 2–15 min: 5% to 95% B

    • 15–18 min: 95% B (Wash)

    • 18–25 min: 5% B (Re-equilibration)

  • Inject 5 µL of a 0.1 mg/mL standard dissolved in the initial mobile phase conditions (5% B) to prevent solvent-mismatch peak distortion.

Step 4: System Suitability Validation

  • Perform 6 replicate injections.

  • Calculate the Relative Standard Deviation (RSD) of the retention time. Pass criteria: RSD < 0.5%.

  • Calculate the USP Tailing Factor ( Tf​ ). Pass criteria: Tf​ < 1.5. If Tf​ exceeds 1.5, verify the buffer pH and inspect the system for dead volume[7].

References

  • Dolan, J. W. "Back to Basics: The Role of pH in Retention and Selectivity." LCGC International. Available at:[Link]

  • "HPLC Peak Tailing." Axion Labs. Available at:[Link]

  • "What Causes Peak Tailing in HPLC?" Chrom Tech, Inc. Available at:[Link]

  • "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." LCGC International. Available at:[Link]

  • "The Importance Of Mobile Phase PH in Chromatographic Separations." ALWSCI. Available at:[Link]

  • "HPLC Retention Time Drift Causes." Scribd. Available at:[Link]

  • "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." LCGC International. Available at:[Link]

  • "ACE C18-PFP technical brochure." Advanced Chromatography Technologies. Available at:[Link]

Sources

Technical Support Center: Scale-Up Optimization for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic Acid Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the manufacturing of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid. This molecule is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Roflumilast, a selective phosphodiesterase-4 inhibitor for the treatment of chronic obstructive pulmonary disease (COPD).

The transition from laboratory-scale synthesis to industrial manufacturing presents a unique set of challenges, including maintaining yield and purity, ensuring process safety, and controlling costs.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this key intermediate. We will delve into the core chemistry, provide robust troubleshooting guides in a direct question-and-answer format, and offer detailed protocols grounded in established scientific principles.

Synthesis Overview & Core Chemistry

The most common and industrially viable route to [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid involves a two-step process starting from a readily available precursor, methyl (3-methoxy-4-hydroxyphenyl)acetate. The core transformations are a Williamson ether synthesis followed by ester hydrolysis.

  • Step 1: Williamson Ether Synthesis: The phenolic hydroxyl group of the starting material is alkylated using a trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate or a similar reactive species, in the presence of a base. This SN2 reaction is a cornerstone of ether synthesis but requires careful optimization to prevent side reactions.[2][3]

  • Step 2: Ester Hydrolysis: The methyl ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

Synthesis_Pathway Start Methyl (3-methoxy-4-hydroxyphenyl)acetate Intermediate Methyl [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetate Start->Intermediate Step 1: Williamson Ether Synthesis Reagents: 2,2,2-Trifluoroethyl Tosylate, Base (e.g., K2CO3) Solvent: e.g., DMF, Acetonitrile FinalProduct [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid Intermediate->FinalProduct Step 2: Ester Hydrolysis Reagents: Base (e.g., NaOH, KOH) or Acid (e.g., H2SO4) Solvent: e.g., Methanol/Water Troubleshooting_Low_Yield Start Low Yield in Step 1 Check_Base Is the base strong enough and in sufficient quantity? Start->Check_Base Check_Moisture Is the reaction under anhydrous conditions? Check_Base->Check_Moisture Yes Solution_Base Use stronger base (e.g., NaH) or increase equivalents of K2CO3. Check_Base->Solution_Base No Check_Temp Is the reaction temperature optimized? Check_Moisture->Check_Temp Yes Solution_Moisture Use anhydrous solvents. Dry all glassware. Check_Moisture->Solution_Moisture No Solution_Temp Increase temperature incrementally. Monitor via HPLC. Check_Temp->Solution_Temp No

Caption: Decision tree for troubleshooting low yield in the Williamson ether synthesis step.

Issue 2: Formation of Unknown Impurities

Question: My crude product shows several unexpected peaks in the HPLC and a complex NMR spectrum. How can I identify and minimize these impurities?

Answer: Impurity profiling is critical during scale-up. The nature of impurities depends on the specific reaction conditions and reagents used. [4] Potential Impurities and Mitigation Strategies:

Impurity Name/TypePotential SourceMitigation Strategy
Unreacted Starting Material Incomplete reaction in Step 1 or 2.Optimize reaction time, temperature, and reagent stoichiometry. Monitor reaction to completion using HPLC.
Bis-Trifluoroethoxy Byproduct Reaction with trace dihydroxy impurities in the starting material.Use high-purity starting materials. Purify the starting material if necessary.
Products of Oxidative Cleavage Harsh reaction conditions or presence of oxidizing agents. [4]Ensure reactions are run under an inert atmosphere (e.g., Nitrogen or Argon). Use purified solvents free of peroxides.
Residual Solvents Inefficient drying or purification.Use appropriate drying techniques (e.g., vacuum oven at a suitable temperature). Refer to NMR data for common solvent impurities. [5]
Issue 3: Difficulties with Product Isolation and Purification

Question: I am having trouble getting the final product to crystallize, or the isolated solid is oily and difficult to handle. What should I do?

Answer: Phenylacetic acids can sometimes be challenging to crystallize. The work-up and purification steps are as crucial as the reaction itself. [6]

  • Work-up Procedure: After hydrolysis, the reaction mixture is typically basic. The product is isolated by acidifying the aqueous layer with a mineral acid (e.g., HCl) to a pH < 3, which precipitates the carboxylic acid. [7] * Tip: Add the acid slowly while cooling the mixture in an ice bath to control the exotherm and obtain a more crystalline solid rather than an oil.

  • Purification by Recrystallization:

    • Solvent Selection: If the product is still impure, recrystallization is the best method. Common solvents for phenylacetic acids include hot water or a mixture of an organic solvent and an anti-solvent (e.g., toluene/hexanes). [6][8] * Procedure: Dissolve the crude product in a minimal amount of boiling solvent, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. [8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling 2,2,2-Trifluoroethanol (TFE) or its derivatives on a large scale? A1: 2,2,2-Trifluoroethanol is a flammable, volatile liquid that can cause respiratory and skin irritation. [9]When scaling up, it is critical to:

  • Work in a well-ventilated area or under a chemical fume hood. [10][11]* Wear appropriate Personal Protective Equipment (PPE), including splash goggles, a lab coat, and chemical-resistant gloves. [12][13]* Keep the compound away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge. [10][12]* Store in tightly sealed containers in a cool, dry place. [9] Q2: Which analytical techniques are best for in-process control (IPC) during scale-up? A2: For monitoring the reaction progress, High-Performance Liquid Chromatography (HPLC) is the method of choice. It allows for the quantification of starting materials, intermediates, and products. For structural confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. [14][15] Q3: How do I ensure batch-to-batch consistency during scale-up? A3: Consistency is a major challenge in moving from lab to plant. [1][16]Key strategies include:

  • Developing a Robust Process: Identify critical process parameters (CPPs) and establish proven acceptable ranges (PARs) during process development.

  • Standard Operating Procedures (SOPs): Implement detailed SOPs for every step of the manufacturing process.

  • Quality Control of Raw Materials: Ensure all incoming raw materials meet predefined specifications.

  • Process Analytical Technology (PAT): Where possible, implement real-time monitoring of critical parameters to ensure the process stays within the defined limits. [1]

Experimental Protocols

Protocol 1: Synthesis of Methyl [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetate (Lab Scale)
  • Materials:

    • Methyl (3-methoxy-4-hydroxyphenyl)acetate (1.0 eq)

    • 2,2,2-Trifluoroethyl tosylate (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetonitrile (10 volumes)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl (3-methoxy-4-hydroxyphenyl)acetate, anhydrous K₂CO₃, and anhydrous acetonitrile.

    • Stir the suspension at room temperature for 15 minutes.

    • Add 2,2,2-trifluoroethyl tosylate to the mixture.

    • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step or purified by column chromatography.

Protocol 2: Hydrolysis to [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid
  • Materials:

    • Crude Methyl [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetate (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Methanol (5 volumes)

    • Water (5 volumes)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the crude intermediate in a mixture of methanol and water in a round-bottom flask.

    • Add sodium hydroxide and stir the mixture at 50°C for 2-4 hours, or until the hydrolysis is complete as confirmed by HPLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., methyl tert-butyl ether) to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is approximately 2. A white solid should precipitate.

    • Stir the slurry in the ice bath for 30-60 minutes.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product. [6]

References

  • 2,2,2- Trifluoroethanol MSDS. (2005, October 10). Sciencelab.com.
  • 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS | CAS 75-89-8 MSDS. (2016, April 16). Loba Chemie.
  • 2,2,2-TRIFLUOROETHANOL CAS No 75-89-8 - Safety D
  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Chemstock.
  • SAFETY DATA SHEET - 2,2,2-Trifluoroethanol. (2023, September 25). Thermo Fisher Scientific.
  • Synthesis of Phenylacetic Acid. Rhodium.ws.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
  • Synthesis of Phenylacetic Acid. Scribd.
  • Method for preparing roflumilast and intermediate of roflumilast. (2011, December 14).
  • Process for preparation of roflumilast. (2013, September 12).
  • An Improved Process For The Manufacturing Of Roflumilast. QuickCompany.in.
  • Overcoming Challenges in Scale-Up Production. (2025, February 18). World Pharma Today.
  • ANALYTICAL METHOD SUMMARIES. (2018, February 19). Bureau Veritas.
  • Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. (2011, October 11).
  • Phenylacetic acid production(PAA-precursor). aecenar.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid. (2013, September 18).
  • Process for the manufacture of phenylacetic acid and simple derivatives thereof. (1982, July 13).
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • 3'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE synthesis. Chemicalbook.
  • Optimization of reaction conditions for Williamson ether synthesis of pyridinyloxy compounds. Benchchem.
  • Organic Syntheses Procedure - Benzylation of Alcohols and Carboxylic Acids with 2-Benzyloxy-1-methylpyridinium Trifl
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • A simple and efficient protocol for the synthesis of the previously unknown 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. (2022, January 13). MDPI.
  • New Method of Generating Trifluoroperoxy-acetic acid for the Baeyer-Villiger Reaction. Korea Science.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Production of phenylacetic acid derivatives and 4-epiradicinol in culture by Curvularia lun
  • 2-(3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid. BLDpharm.
  • Process for the synthesis of trifluorophenylacetic acids. (2005, March 22).
  • Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. (2025, June 21).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.
  • Analytical Methods. (2025, August 28). Royal Society of Chemistry.
  • Capillary electrophoretic determination of acetic acid and trifluoroacetic acid in synthetic peptide samples. PubMed.
  • Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025, August 5). PreScouter.
  • Roflumilast Powders for Chronic Obstructive Pulmonary Disease: Formulation Design and the Influence of Device, Inhalation Flow Rate, and Storage Relative Humidity on Aerosoliz
  • [4-Methoxy-3-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid.
  • Identifying common impurities in 3-Fluorofluoren-9-one synthesis. Benchchem.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016, February 19).
  • Perfluoro(2-ethoxy-2-fluoroethoxy)-acetic Acid and Other Target and Suspect PFAS in the Vicinity of a Fluoropolymer Production Plant. PMC.

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Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions with [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for successfully performing amide coupling reactions with the sterically challenging substrate, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but a foundational understanding of the principles at play, enabling you to rationalize and optimize your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and concerns that arise when working with this and similar sterically hindered carboxylic acids.

Q1: My standard amide coupling protocol (e.g., EDC/HOBt) is resulting in low to no yield with [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid. What is the likely cause?

A1: The primary culprit is likely steric hindrance. The substitution pattern on the phenyl ring of your carboxylic acid, while not exceptionally bulky, can significantly slow down the approach of the amine to the activated carboxylate intermediate. Standard coupling reagents like EDC, even with additives like HOBt, may not generate a sufficiently reactive activated species to overcome this steric barrier, leading to decomposition of the intermediate before the desired reaction can occur.[1][2]

Q2: What class of coupling reagents is more effective for a substrate like this?

A2: For sterically hindered couplings, uronium/aminium salt-based reagents are generally the preferred choice.[3] Reagents such as HATU, HCTU, and COMU are known for their high reactivity and rapid reaction times, which are crucial for outcompeting side reactions and driving sterically demanding couplings to completion.[2][4][5] Phosphonium salts like PyBOP and PyAOP are also highly effective alternatives.[3][6]

Q3: How do the electronic properties of the substituents on the phenyl ring affect the reaction?

A3: The electron-withdrawing 2,2,2-trifluoroethoxy group increases the acidity of the carboxylic acid proton, which can facilitate its initial deprotonation by a base. This is generally favorable for the first step of the activation process. The methoxy group is electron-donating, which may slightly reduce the electrophilicity of the carbonyl carbon, but the overall electronic effect is less critical than the steric challenge.

Q4: Can adjusting the reaction conditions, such as temperature or solvent, improve my yield?

A4: Absolutely. Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[1][7] However, this must be done cautiously as higher temperatures can also increase the risk of racemization if your amine is chiral.[8] Solvent choice is also critical; polar aprotic solvents like DMF and NMP are standard, but sometimes less polar options like DCM can be effective.[1] NMP is often preferred for its superior solvating properties, which can be beneficial for hindered couplings.[2]

Q5: What role does the base play in these reactions, and which one should I choose?

A5: The base is crucial for deprotonating the carboxylic acid to form the carboxylate, which then attacks the coupling reagent.[9][10] For sterically hindered substrates, a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to minimize side reactions.[1] The stoichiometry of the base is also important; typically, 2-3 equivalents are used.

Troubleshooting Guide for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid Couplings

When your reaction doesn't proceed as planned, this guide will help you diagnose the problem and find a solution.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient reactivity of the coupling reagent.[1][2]2. Steric hindrance preventing nucleophilic attack.[11][12]3. Decomposition of the activated carboxylic acid intermediate.4. Low nucleophilicity of the amine partner.1. Switch to a more potent uronium/aminium or phosphonium salt reagent (e.g., HATU, COMU, PyBOP).[1][3]2. Increase the reaction temperature (e.g., from room temperature to 40-60°C) or use microwave heating.[1][7]3. Increase the concentration of the reaction to favor the bimolecular coupling.4. Consider converting the carboxylic acid to the more reactive acyl fluoride or acid chloride.[1][13][14]
Formation of Side Products 1. Racemization of a chiral amine partner.2. Side reactions involving the coupling reagent (e.g., guanidinylation of the amine with HBTU/HATU).[15]3. Epimerization at a stereocenter adjacent to the carbonyl group.1. Use coupling reagents known to suppress racemization, such as those based on HOAt (e.g., HATU) or Oxyma (e.g., COMU).[4][16]2. Pre-activate the carboxylic acid with the coupling reagent before adding the amine to minimize contact between the free amine and the coupling reagent.[15]3. Carefully control the amount of base and the reaction temperature.
Difficulty in Purification 1. Unreacted starting materials.2. Byproducts from the coupling reagent (e.g., tetramethylurea).1. Drive the reaction to completion by using a slight excess of one reagent (typically the less expensive one).2. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC, COMU) to simplify aqueous workup.[6][16]3. Optimize chromatography conditions for better separation.

In-Depth Experimental Protocols

The following are detailed protocols for robust coupling methods suitable for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid.

Protocol 1: High-Efficiency Coupling Using HATU

HATU is a highly effective uronium salt-based reagent known for its rapid reaction times and suitability for challenging couplings.[4][17] The mechanism involves the formation of a highly reactive OAt-active ester.[9][10]

Materials:

  • [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. If the reaction is sluggish (as monitored by TLC or LC-MS), it can be gently heated to 40-50°C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Alternative High-Efficiency Coupling with COMU

COMU is a third-generation uronium-type coupling reagent that is often considered safer than benzotriazole-based reagents like HATU and produces water-soluble byproducts, simplifying purification.[5][16]

Materials:

  • [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • COMU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask, dissolve [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (2.5 eq) to the mixture.

  • Add COMU (1.1 eq) to the reaction mixture. The solution may change color.[18]

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until completion as monitored by TLC or LC-MS.[18][19]

  • Workup: Dilute the reaction mixture with ethyl acetate and perform aqueous extractions as described in the HATU protocol.

  • Dry the organic layer, concentrate, and purify the product via column chromatography.

Reaction Mechanisms & Logical Workflows

Understanding the mechanism by which these reagents overcome steric hindrance is key to troubleshooting and optimization.

HATU Activation and Coupling Pathway

The effectiveness of HATU is attributed to the formation of a highly reactive OAt-active ester, with the neighboring pyridine nitrogen atom thought to stabilize the transition state.[9]

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO Deprotonation ActiveEster OAt-Active Ester RCOO->ActiveEster Attacks HATU Base Base (DIPEA) HATU HATU HATU->ActiveEster Amide Amide Product ActiveEster->Amide Amine Attack TMU Tetramethylurea ActiveEster->TMU Releases Amine R'-NH₂ Amine->ActiveEster

Caption: HATU-mediated amide bond formation workflow.

COMU Activation and Coupling Pathway

COMU, an Oxyma-based reagent, forms a highly reactive Oxyma active ester, which readily couples with amines.[19] Its byproducts are water-soluble, which is a significant advantage.[16]

COMU_Mechanism RCOOH R-COOH Activated_Intermediate Oxyma-Active Ester RCOOH->Activated_Intermediate Activation COMU COMU COMU->Activated_Intermediate Base Base (DIPEA) Amide Amide Product Activated_Intermediate->Amide Amine Attack Byproducts Water-Soluble Byproducts Activated_Intermediate->Byproducts Releases Amine R'-NH₂ Amine->Activated_Intermediate

Caption: COMU-mediated amide bond formation workflow.

Alternative Strategy: Acyl Chloride Formation

When even the most potent coupling reagents fail, converting the carboxylic acid to its highly reactive acid chloride can be an effective, albeit more aggressive, strategy.[1] This method is not suitable for substrates with sensitive functional groups that may not tolerate the reagents used for acid chloride formation.

Protocol 3: Coupling via an Acyl Chloride Intermediate

Materials:

  • [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (1.0 eq)

  • Oxalyl chloride (1.5 eq) or Thionyl chloride (SOCl₂)

  • Catalytic DMF (1-2 drops)

  • Anhydrous DCM or Toluene

  • Amine (1.1 eq)

  • Triethylamine or DIPEA (2.0 eq)

Procedure:

  • Acid Chloride Formation:

    • Dissolve [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add oxalyl chloride (1.5 eq) at room temperature.

    • Stir the mixture until gas evolution ceases (typically 1-2 hours).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

  • Coupling:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine or DIPEA (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the cold acid chloride solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Quench the reaction with water or saturated aqueous NH₄Cl.

    • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - ACS Publications. [Link]

  • The Synthesis of Sterically Hindered Amides - CHIMIA. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile | Journal of the American Chemical Society. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Metal-free approach for hindered amide-bond formation with hypervalent iodine(iii) reagents: application to hindered peptide synthesis - RSC Publishing. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • COMU: a third generation of uronium-type coupling reagents - PubMed. [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. [Link]

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide - PMC. [Link]

Sources

optimizing crystallization conditions for[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and crystallization of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (hereafter referred to as MTFPA ).

This guide is designed for process chemists, chemical engineers, and drug development professionals. It synthesizes thermodynamic principles, kinetic control strategies, and field-proven troubleshooting methodologies to help you optimize yield, purity, and polymorphic control during API intermediate scale-up.

Core Principles & Strategy Selection

The crystallization of MTFPA presents unique thermodynamic challenges due to its structural features:

  • Carboxylic Acid Moiety: Prone to forming centro-symmetric dimers in solution, which directly dictates polymorphic nucleation[1].

  • 2,2,2-Trifluoroethoxy Group: Imparts significant hydrophobicity and electron-withdrawing characteristics, drastically altering the solubility profile compared to standard phenylacetic acids and increasing the risk of Liquid-Liquid Phase Separation (LLPS), or "oiling out."

Strategy Start Determine MTFPA Solubility Profile Q1 High Temp Dependence? (Ratio > 5:1) Start->Q1 Cooling Cooling Crystallization (Preferred for Purity) Q1->Cooling Yes Q2 Soluble in Water at High pH? Q1->Q2 No pHShift pH-Shift / Reactive Crystallization Q2->pHShift Yes Antisolvent Antisolvent Crystallization Q2->Antisolvent No

Decision matrix for selecting the optimal crystallization method for MTFPA.

Frequently Asked Questions (FAQs)

Q1: Why does MTFPA "oil out" instead of crystallizing during pH-shift precipitation?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the supersaturation generated by adding acid (e.g., HCl) to the sodium salt of MTFPA pushes the system into a miscibility gap before it reaches the crystalline metastable zone limit. The highly hydrophobic 2,2,2-trifluoroethoxy group causes the unionized acid to separate as a solute-rich liquid phase rather than a solid.

  • The Fix: Add a water-miscible organic co-solvent (e.g., 15-20% v/v Isopropanol or Ethanol) to the basic aqueous solution before acidification. This increases the solubility of the unionized MTFPA, shifting the thermodynamic phase boundary so that the system bypasses the LLPS region and enters the Metastable Zone Width (MSZW) for direct crystalline nucleation.

Q2: How does solvent selection affect the polymorphic form of MTFPA?

A: Phenylacetic acid derivatives typically exhibit polymorphism driven by the formation of carboxylic acid dimers[1].

  • Non-polar solvents (e.g., Toluene, Heptane) promote dimer formation in the supersaturated solution, kinetically favoring the precipitation of the metastable α -form.

  • Hydrogen-bonding solvents (e.g., Ethyl Acetate, Alcohols) disrupt these dimers in solution. By carefully controlling supersaturation and utilizing a slow cooling rate in these solvents, you can access the thermodynamically stable β -form[1].

Q3: Why are my crystals forming as fine, unfilterable powders during antisolvent addition?

A: Fine powders are the result of uncontrolled primary nucleation. In antisolvent crystallization, the mixing rate of the antisolvent directly impacts local supersaturation. Rapid addition causes localized supersaturation spikes that exceed the MSZW, leading to instantaneous nucleation bursts rather than crystal growth[2].

  • The Fix: Measure the MSZW accurately[3]. Dose the antisolvent slowly using a continuous static mixer or sub-surface addition to ensure macro-mixing, and introduce seed crystals halfway through the MSZW to consume supersaturation via growth[2].

Quantitative Data & Troubleshooting

Table 1: Representative Solvent Screening Matrix for MTFPA

Data summarized for optimization of cooling and antisolvent workflows.

Solvent SystemSol. at 5°C (mg/mL)Sol. at 60°C (mg/mL)Dimer DisruptionYield PotentialImpurity Rejection Profile
Ethyl Acetate 45320HighModerate (85%)Excellent for polar impurities.
Toluene 12180LowHigh (93%)Good; favors α -polymorph.
IPA / Water (1:4) 8150ModerateVery High (95%)Prevents oiling out during pH shift.
Acetone / Heptane 5210LowHigh (97%)High risk of localized nucleation.
Table 2: Rapid Troubleshooting Matrix
ObservationMechanistic CauseCorrective Action
Oiling Out (LLPS) System entered miscibility gap before nucleation boundary.Increase co-solvent ratio; lower initial concentration; seed prior to cloud point.
Agglomeration High supersaturation driving rapid, disordered growth; poor agitation.Reduce cooling rate to < 0.2 °C/min; increase impeller RPM; implement wet milling[4].
Bimodal Size Dist. Secondary nucleation occurring late in the cooling curve.Ensure seed bed is adequate (1-3% w/w); implement an isothermal desupersaturation hold.

Validated Experimental Protocols

Protocol A: Seeded Cooling Crystallization (High Purity Workflow)

This protocol utilizes the MSZW to ensure growth occurs exclusively on added seed crystals, preventing primary nucleation and trapping of impurities.

MSZW S1 Dissolve at T_max (Clear Point) S2 Cool to T_seed (Within MSZW) S1->S2 S3 Add Seed Crystals (1-3% w/w) S2->S3 S4 Isothermal Hold (Desupersaturation) S3->S4 S5 Controlled Cooling (0.1-0.5 °C/min) S4->S5

Step-by-step thermodynamic workflow for seeded cooling crystallization within the MSZW.

Step-by-Step Methodology:

  • Dissolution: Suspend crude MTFPA in Ethyl Acetate (approx. 4 volumes). Heat the reactor to 60°C under moderate agitation (250 RPM) until a clear solution is achieved (Clear Point).

  • Filtration: Polish filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble particulates that could act as heterogeneous nucleation sites.

  • Cooling to Seeding Temperature ( Tseed​ ): Cool the reactor to 45°C at a rate of 1.0 °C/min. This temperature must be strictly within the previously measured MSZW[3].

  • Seeding: Introduce 2.0% w/w (relative to total MTFPA) of micronized, pure MTFPA seed crystals.

  • Isothermal Hold: Maintain the temperature at 45°C for 60 minutes. Self-Validation Check: Visually or via FBRM (Focused Beam Reflectance Measurement), confirm that the seed bed persists and begins to grow, reducing the supersaturation of the bulk liquid.

  • Controlled Cooling: Initiate a non-linear (cubic) cooling profile from 45°C down to 5°C over 4 hours. This matches the cooling rate to the available crystal surface area, preventing secondary nucleation.

  • Isolation: Filter the resulting slurry, wash the cake with 1 volume of pre-chilled (5°C) Ethyl Acetate/Heptane (1:1), and dry under vacuum at 40°C.

Protocol B: Co-Solvent Mediated pH-Shift Crystallization

Designed to circumvent the oiling out of the fluorinated intermediate during acid/base extraction[5].

Step-by-Step Methodology:

  • Salt Formation: Dissolve crude MTFPA in 5 volumes of 1M NaOH (aq). Ensure the pH is > 9.0 for complete dissolution.

  • Co-Solvent Addition: Add 1.5 volumes of Isopropanol (IPA) to the aqueous mixture. Heat the reactor to 40°C.

  • Initial Acidification: Slowly dose 1M HCl via a subsurface dip tube until the pH reaches 5.5. The solution should remain clear.

  • Seeding: Add 1% w/w MTFPA seed crystals. Hold for 30 minutes to allow the seed bed to stabilize.

  • Final Acidification: Continue dosing 1M HCl at a controlled rate of 0.1 pH units/minute until a final pH of 3.0 is reached. Mechanistic Note: The slow addition prevents localized pH spikes that cause rapid supersaturation and fine generation[2].

  • Aging and Isolation: Cool the slurry to 10°C, age for 2 hours to maximize yield, filter, wash with copious amounts of DI water to remove NaCl byproducts, and vacuum dry.

References

  • An interpretation of the metastable zone width concerning primary nucleation in anti-solvent crystallization ResearchGate[Link]

  • Metastable Zone Width (MSZW) in Crystallization Mettler Toledo[Link]

  • Investigation of Metastable Zones and Induction Times in Glycine Crystallization across Three Different Antisolvents ACS Publications[Link]

  • Solubility and polymorphism of molecular compounds DiVA Portal[Link]

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium Google P
  • Designs of continuous-flow pharmaceutical crystallizers: developments and practice CrystEngComm (RSC Publishing)[Link]

Sources

reducing degradation of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Long-Term Stability and Mitigating Degradation

Welcome to the technical support guide for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (CAS No. 2205415-39-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for maintaining the integrity of this compound during long-term storage. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial inquiries regarding the stability of this compound.

Q1: What is [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid and what makes it susceptible to degradation?

A1: This molecule is a substituted phenylacetic acid derivative. Its structure contains several functional groups that, while contributing to its desired chemical properties, also present potential sites for degradation over time. The primary points of vulnerability are:

  • The Benzylic Carboxylic Acid Moiety: The CH2-COOH group attached to the aromatic ring is the most reactive site. Phenylacetic acids are known to be susceptible to oxidative decarboxylation, a process where the molecule loses carbon dioxide and is converted into a benzaldehyde derivative.[1][2][3]

  • The Aromatic Ring System: The electron-rich phenyl ring, substituted with both a methoxy and a trifluoroethoxy group, can be sensitive to oxidation and photolytic degradation.[4]

  • Ether Linkages: While the trifluoroethoxy group is generally more stable than many other ethers due to the electron-withdrawing nature of the fluorine atoms, the ether linkages (both methoxy and trifluoroethoxy) can theoretically undergo hydrolysis under harsh acidic or basic conditions.[5][6]

Q2: What are the ideal short-term (< 1 month) storage conditions for this compound?

A2: For short-term storage, the solid compound should be kept in a tightly sealed container, protected from light, in a standard laboratory refrigerator at 2-8°C. This minimizes the risk of thermal and photolytic degradation for immediate or near-term use. For solutions, prepare them fresh whenever possible. If a stock solution must be stored, use a high-purity, anhydrous solvent, store at -20°C or -80°C, and blanket the headspace with an inert gas like argon or nitrogen before sealing.

Q3: I've noticed a slight discoloration (e.g., yellowing) of my solid compound over time. Is it still usable?

A3: Discoloration is often the first visual indicator of degradation, typically due to minor oxidation of the aromatic system or the formation of conjugated impurities. While the bulk of the material may still be intact, the presence of color indicates that degradation has begun. We strongly recommend re-qualifying the material using an appropriate analytical method (see Part 4) to determine its purity before use in any critical experiment. Using a discolored compound without purity verification can compromise the validity and reproducibility of your results.

Part 2: Understanding the Chemistry of Degradation

To effectively prevent degradation, it is crucial to understand the chemical pathways through which it occurs. Forced degradation studies, where a compound is exposed to harsh conditions, help elucidate these pathways.[7]

Primary Degradation Pathways
  • Oxidative Decarboxylation: This is often the most significant degradation pathway for phenylacetic acids.[1][3] Exposure to atmospheric oxygen, potentially catalyzed by trace metal impurities or light, can generate a radical at the benzylic position. This intermediate readily loses CO2 and is oxidized to form the corresponding aldehyde, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-benzaldehyde] .

  • Photodegradation: Aromatic compounds can absorb UV or visible light, leading to the formation of excited states or radical species.[4] This can initiate dimerization, polymerization, or accelerate oxidative processes, often resulting in complex impurity profiles and discoloration.[8]

  • Hydrolysis: While the 2,2,2-trifluoroethoxy group is designed for enhanced hydrolytic stability compared to other leaving groups like chlorides, it is not completely inert.[6][9] Under strongly acidic or basic conditions, particularly with prolonged exposure to moisture and heat, cleavage of the ether bond can occur, yielding (3-Methoxy-4-hydroxy-phenyl)-acetic acid .

  • Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including the degradation pathways mentioned above.[4] For solid materials, this can lead to slow decomposition, while in solution, it can rapidly decrease purity.

Visualization: Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations the parent compound may undergo under various stress conditions.

G Parent [3-Methoxy-4-(2,2,2-trifluoroethoxy)- phenyl]-acetic acid OxidationProduct [3-Methoxy-4-(2,2,2-trifluoroethoxy)- benzaldehyde] + CO2 Parent->OxidationProduct Oxidation (O2, Light, Metal Ions) HydrolysisProduct (3-Methoxy-4-hydroxy-phenyl)-acetic acid Parent->HydrolysisProduct Hydrolysis (Strong Acid/Base, H2O) PhotoProduct Dimers & Other Photoproducts Parent->PhotoProduct Photolysis (UV/Visible Light)

Caption: Primary degradation pathways for the target compound.

Part 3: Troubleshooting Guide - A Symptom-Based Approach

This section provides direct answers to specific issues you may encounter during your experiments.

Q4: My HPLC/LC-MS analysis shows a new peak that wasn't there when I first received the compound. How do I identify it?

A4: The identity of the new peak depends on its mass and the storage conditions that led to its formation.

  • Check the Mass: Use high-resolution mass spectrometry.

    • A mass loss of ~44 Da strongly suggests decarboxylation . The resulting product would be the aldehyde formed via oxidative decarboxylation.

    • A mass loss of ~82 Da could indicate cleavage of the trifluoroethoxy group and its replacement with a hydroxyl group, pointing to hydrolysis .

  • Review Storage Conditions:

    • If the sample was exposed to air or light, the primary suspect is the oxidative decarboxylation product.[1][2]

    • If the sample was stored in a non-anhydrous solvent or exposed to pH extremes, consider the hydrolysis product.

    • If multiple small, poorly resolved peaks appear, especially after light exposure, photodegradation is a likely cause.[4]

Q5: I am observing a steady decline in the area of my main peak and a poor mass balance in my stability study. What's happening?

A5: A poor mass balance, where the loss of the parent compound is not accounted for by the appearance of new, quantifiable peaks, can be caused by several factors:[10]

  • Formation of Insoluble Degradants: Polymeric impurities formed via photodegradation may precipitate out of solution and be missed during analysis. Visually inspect your sample for any cloudiness or precipitate.

  • Formation of Volatile Degradants: The loss of CO2 during decarboxylation contributes to a loss of mass. Other small, volatile fragments could also be formed.

  • Degradants with Poor UV Absorbance: The degradation product may have a significantly different chromophore and, therefore, a much lower response factor at the analytical wavelength used for the parent compound. Run a photodiode array (PDA) detector to check the UV spectra of all peaks and see if this is the case.

Q6: Can I rescue a partially degraded batch of the compound?

A6: Rescuing a degraded batch is generally not recommended for quantitative or cGMP applications, as the purification process itself can be complex and may not remove all structurally similar impurities. For non-critical discovery experiments, re-purification by preparative HPLC or column chromatography may be possible, but it requires extensive analytical characterization (e.g., NMR, MS) of the purified fraction to confirm its identity and purity. It is almost always more reliable and cost-effective to use a fresh, high-purity lot of the compound.

Part 4: Protocols for Ensuring Long-Term Stability

This section provides actionable protocols for storage, handling, and analysis.

Protocol 4.1: Recommended Long-Term Storage Conditions

Adherence to these conditions is the single most effective strategy for preventing degradation.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C or -80°C Reduces the kinetic rate of all potential degradation reactions. Storing at or below -20°C significantly inhibits thermal and oxidative degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative decarboxylation by displacing atmospheric oxygen.[1][11] This is the most critical parameter for preventing the formation of the aldehyde impurity.
Light Amber Glass Vial or Opaque Container Protects the compound from UV and visible light, which can initiate photolytic degradation and radical formation.[4][12]
Container Tightly Sealed Glass Vial with PTFE-lined Cap Glass is inert and prevents leaching of plasticizers. A PTFE-lined cap provides an excellent seal against moisture and oxygen ingress.
Form Solid (Lyophilized Powder if possible) Storing as a solid minimizes degradation pathways that occur in solution (e.g., hydrolysis). Lyophilization provides a high-surface-area, solvent-free powder that is easy to handle.
Protocol 4.2: Step-by-Step Stability Assessment Study

This protocol allows you to validate your own storage conditions and determine the shelf-life of the compound for your specific application.

Objective: To quantify the degradation of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid over time under defined storage conditions.

Materials:

  • High-purity compound (T=0 reference standard)

  • Amber glass HPLC vials with PTFE-lined caps

  • Inert gas source (Argon or Nitrogen)

  • Calibrated storage chambers (e.g., -20°C freezer, 2-8°C refrigerator, 25°C/60% RH stability chamber)

  • HPLC or UPLC system with a PDA/UV detector and/or Mass Spectrometer

Workflow:

  • Initial Analysis (T=0):

    • Dissolve a fresh sample of the compound in a suitable solvent (e.g., Acetonitrile/Water).

    • Immediately analyze by a validated stability-indicating HPLC method to establish the initial purity profile. This is your T=0 reference.

    • Record the peak area of the main peak and any impurities.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the solid compound into multiple amber glass vials.

    • Blanket the headspace of each vial with inert gas for ~30 seconds.

    • Immediately and tightly seal the vials.

  • Storage:

    • Place sets of vials in the different storage chambers representing your intended storage condition (e.g., -20°C) and at least one accelerated condition (e.g., 40°C).

    • Always include a control set stored at -80°C under argon, which will serve as your "gold standard" reference throughout the study.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Dissolve the contents in the same solvent to the same concentration as the T=0 sample.

    • Analyze immediately using the identical HPLC method.

  • Data Analysis:

    • Calculate the purity of the sample at each time point.

    • Compare the impurity profile to the T=0 and -80°C control samples.

    • Plot the purity (%) versus time for each storage condition to determine the rate of degradation.

Visualization: Stability Assessment Workflow

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis start Obtain High-Purity Compound t0 Analyze T=0 Reference Sample start->t0 aliquot Aliquot Solid into Vials & Blanket with Inert Gas t0->aliquot cond1 Condition 1 (e.g., -80°C Control) aliquot->cond1 Store cond2 Condition 2 (e.g., -20°C Test) aliquot->cond2 Store cond3 Condition 3 (e.g., 40°C Accelerated) aliquot->cond3 Store pull Pull Samples at Time Points (T=1, 3, 6... mos) cond1->pull cond2->pull cond3->pull analyze Analyze by Validated HPLC/LC-MS Method pull->analyze compare Compare Purity Profile to T=0 and Control analyze->compare end Determine Degradation Rate & Establish Shelf-Life compare->end

Caption: Workflow for a long-term stability assessment study.

Protocol 4.3: Recommended Analytical Methods for Purity Assessment

A robust analytical method is essential for detecting and quantifying degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for purity analysis.[13]

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The acid is crucial for good peak shape of the carboxylic acid.

    • Detection: UV/PDA detector set at a wavelength appropriate for the phenyl ring (e.g., 254 nm or 280 nm). A PDA detector is highly recommended to assess peak purity and identify spectral shifts in degradants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown impurities.[13] It provides the molecular weight of degradation products, which is key to elucidating the degradation pathway as described in the troubleshooting section.

  • Quantitative NMR (qNMR): While more specialized, qNMR can provide an absolute purity value without needing a reference standard for each impurity. ¹⁹F NMR is particularly powerful for this molecule, as the three fluorine atoms provide a clean, distinct signal that can be used to specifically quantify the intact trifluoroethoxy group.[13]

References

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  • BLDpharm. 2-(3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid. BLDpharm. [https://www.bldpharm.com/products/2205415-39-8.html]
  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. [https://pubmed.ncbi.nlm.nih.gov/1328600/]
  • BenchChem. A Comparative Guide to Analytical Methods for TFA-Gly-OH Purity Assessment. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR6mobn4pyaM_Y44Y19iuaYei1eyHapgFpoW-H4l_5MtIv30zAmfydblSp_uIXiS6jei5CEy5jTdE2C6X5QRavofWNmajg8caBBpJjVqbh4-wIaYYDVtnPSO9bVonj24EeFVmewqk1MsTgk5PSG43wzUrBLhP-rzIA_9J6uLnlFWKn3VrVe16M0HNGIpBjA8Mg_YEoJMWksHRvkaoWDm2Xsc_H1AQ_]

Sources

Technical Support Center: Troubleshooting Chromatography for[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing baseline instability during the High-Performance Liquid Chromatography (HPLC) or LC-MS analysis of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid .

Understanding the physicochemical properties of this molecule is critical for troubleshooting. The acetic acid moiety dictates a pKa of approximately 4.5, requiring heavily acidic mobile phases to suppress ionization and prevent peak tailing[1]. Meanwhile, the highly electronegative trifluoroethoxy group increases hydrophobicity, necessitating steep organic gradients. These extreme chromatographic conditions are the primary catalysts for baseline noise, drift, and MS ion suppression.

Part 1: Diagnostic Workflow

Before adjusting your method, you must isolate the root cause of the noise. Use the following self-validating decision tree to determine if the issue is mechanical, chemical, or optical.

BaselineTroubleshooting Start Observe Baseline Noise Profile Q1 Is the noise periodic (matches pump stroke)? Start->Q1 PumpIssue Pump / Degasser Issue Check valves or trapped air Q1->PumpIssue YES Q2 Is it a continuous drift during the gradient? Q1->Q2 NO UV_TFA Mobile Phase / UV Issue TFA absorbance or solvent quality Q2->UV_TFA YES Q3 Are there erratic, random spikes? Q2->Q3 NO DetectorIssue Detector / Flow Cell Issue Trapped bubble or failing lamp Q3->DetectorIssue YES ColumnIssue Column Bleed / Contamination Perform zero-volume isolation test Q3->ColumnIssue NO

Figure 1: Diagnostic decision tree for isolating HPLC baseline noise sources.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: During my reversed-phase gradient run, the baseline drifts upward significantly, masking low-level impurities. How do I fix this? Causality & Expert Insight: This is a classic symptom of mobile phase absorbance interference. To keep the carboxylic acid group of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid fully protonated, analysts typically use 0.1% Trifluoroacetic Acid (TFA) to drop the pH to ~2.0. However, TFA strongly absorbs UV light below 220 nm. As your gradient shifts from aqueous to organic (e.g., Acetonitrile), the concentration of TFA in the flow cell changes, and the refractive index shifts, causing a steady upward or downward baseline drift ()[2]. Self-Validating Solution:

  • Shift Wavelength: The phenyl ring of the analyte provides a secondary UV absorption maximum around 270-275 nm ()[1]. Switch your detection wavelength from 210 nm to 275 nm. TFA is transparent at this wavelength, which will instantly flatten the baseline.

  • Alternative Additive: If low-wavelength detection is mandatory, replace TFA with 0.1% Phosphoric acid (if MS is not used).

Q2: I am observing rhythmic, high-frequency baseline pulsations. Is my column degraded? Causality & Expert Insight: Rhythmic or periodic noise is rarely a column issue; it is almost exclusively mechanical, originating from the pump or degasser ()[3]. When air bubbles are trapped in the pump head, or if a check valve is malfunctioning (especially common with TFA-based methods), the pump delivers inconsistent micro-volumes of solvent. The detector registers these pressure/flow micro-fluctuations as periodic baseline noise ()[4]. Self-Validating Solution: Monitor the system pressure ripple. If the pressure fluctuation exceeds 1-2% of the total system pressure, the pump is the culprit. Execute Protocol 1 below to isolate the pump, then purge with degassed methanol at 5-10 mL/min to dislodge trapped air[4].

Q3: I am using LC-MS (Negative ESI) for trace quantification, but the background noise is extremely high, and the Signal-to-Noise Ratio (SNR) is poor. Why? Causality & Expert Insight: The trifluoroethoxy group makes this molecule highly electronegative, perfectly suited for Negative Electrospray Ionization (ESI-). However, if you are using TFA to maintain peak shape, you are inducing severe ion suppression. TFA forms strong ion pairs with the analyte and dominates the droplet surface charge in the MS source. This raises the background noise and plummets the SNR, effectively destroying your Limit of Detection (LOD) ()[5]. Self-Validating Solution: Switch the mobile phase modifier to 0.1% Formic Acid or 10 mM Ammonium Acetate. Formic Acid is highly volatile and significantly improves MS sensitivity without contributing to background noise.

Q4: Random, erratic spikes are appearing on my chromatogram, independent of the gradient. What is the root cause? Causality & Expert Insight: Erratic, non-periodic spikes are typically optical disturbances in the detector flow cell. This is most commonly caused by late-eluting contaminants washing off a dirty column[3], or micro-bubbles outgassing inside the flow cell due to a lack of backpressure ()[6]. Self-Validating Solution: Install a restrictor capillary after the UV detector to maintain ~50-100 psi of backpressure. If the spikes disappear, the issue was outgassing. If they persist, execute Protocol 2 to clean the flow cell.

Part 3: Quantitative Data Presentation

When optimizing the baseline for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid, selecting the correct mobile phase additive is a delicate balance between UV transparency, MS compatibility, and peak shape.

Table 1: Mobile Phase Additive Comparison for Phenylacetic Acid Derivatives

AdditivepH RangeUV Noise (210 nm)UV Noise (275 nm)LC-MS (ESI-) CompatibilityAnalyte Peak Shape
0.1% TFA ~2.0High (Severe Drift)LowPoor (Ion Suppression)Excellent
0.1% Formic Acid ~2.7MediumLowExcellentGood
10 mM Amm. Acetate ~4.5 - 5.0LowLowExcellentPoor (Partial Ionization)
20 mM Phosphate ~2.5LowLowIncompatible (Salt buildup)Excellent

Part 4: Experimental Protocols

Protocol 1: Zero Dead-Volume System Isolation Test

Objective: A self-validating methodology to definitively determine if baseline noise originates from the column, the mobile phase, or the detector hardware[3]. Causality: By removing the stationary phase, you eliminate column bleed and analyte retention as variables. If the noise persists, the system hardware or solvent is the definitive root cause.

Step-by-Step Methodology:

  • Establish Baseline: Run your standard gradient method with the analytical column installed. Record the baseline noise (peak-to-peak amplitude) over a 5-minute window.

  • Remove the Column: Disconnect the analytical column and replace it with a zero dead-volume (ZDV) stainless steel union.

  • Run Blank Gradient: Execute the exact same gradient method through the ZDV union.

  • Analyze Causality:

    • Result A (Noise disappears): The noise was caused by column bleed, late-eluting contaminants, or phase dewetting[3]. Proceed to column regeneration protocols.

    • Result B (Noise persists): The issue is systemic (mobile phase contamination, pump pulsation, or detector lamp degradation). Proceed to Protocol 2.

Protocol 2: Flow Cell Cleaning and Bubble Elimination

Objective: To eliminate erratic baseline spikes caused by optical interference or trapped micro-bubbles in the UV flow cell[4][6]. Causality: Contaminants coating the flow cell windows scatter light, reducing lamp energy and increasing noise. Similarly, pressure drops post-column cause dissolved gases to expand into bubbles, which physically block the optical path.

Step-by-Step Methodology:

  • Bypass the Column: Ensure the analytical column is completely removed from the flow path to prevent strong solvents from precipitating buffered salts into the column bed.

  • Flush with Strong Solvent: Pump 100% HPLC-grade Methanol or Isopropanol through the detector flow cell at 1.0 mL/min for 30 minutes to dissolve hydrophobic organic contaminants[6].

  • Acidic Passivation (If necessary): If erratic noise persists, flush the cell with 1N HNO₃ for 15 minutes. (Critical Warning: Never use HCl, as it will irreversibly corrode stainless steel components). Follow immediately by flushing with HPLC-grade water for 30 minutes to neutralize the system[4][6].

  • Apply Backpressure: Install a 1-meter length of 0.005" ID PEEK tubing to the detector outlet to generate ~50 psi of backpressure. This self-validating step prevents future outgassing[6].

References

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Available at:[Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues." Available at:[Link]

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Available at: [Link]

  • PubChem. "Phenylacetic Acid | C8H8O2 | CID 999." National Center for Biotechnology Information. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Fluorinated Phenylacetic Acids vs.[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Phenylacetic acid derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the core scaffold for numerous non-steroidal anti-inflammatory drugs (NSAIDs), CNS-active agents, and enzyme inhibitors. However, the native phenylacetic acid core often suffers from rapid phase I metabolism (specifically CYP450-mediated aromatic hydroxylation) and suboptimal membrane permeability.

As a Senior Application Scientist, I frequently guide drug development teams through structural optimization to overcome these pharmacokinetic (PK) liabilities. The strategic introduction of fluorine is a cornerstone of modern drug design, utilized to enhance metabolic stability, control lipophilicity, and improve bioavailability[1]. This guide objectively compares standard fluorinated phenylacetic acids against a highly specialized building block: [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (CAS 2205415-39-8)[2].

Structural & Mechanistic Divergence

To understand the utility of these compounds, we must examine the causality behind their physicochemical behavior.

Simple Aryl Fluorination (e.g., 4-Fluorophenylacetic Acid)

Direct fluorination of the aromatic ring primarily serves a protective function. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. By placing a fluorine atom at the para position (a primary site for CYP450 oxidation), chemists can effectively block aromatic hydroxylation. Furthermore, the high electronegativity of fluorine slightly lowers the pKa of the carboxylic acid, which can alter target binding kinetics. However, simple mono- or di-fluorination only marginally increases lipophilicity.

Fluoroalkoxy Substitution:[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

This compound represents a masterclass in steric and electronic tuning. It features two bulky substituents: a 3-methoxy group and a 4-(2,2,2-trifluoroethoxy) group.

  • Mechanistic Resistance to O-Dealkylation: Standard methoxy or ethoxy groups are highly susceptible to CYP450-mediated O-dealkylation. The mechanism involves hydrogen atom abstraction (HAT) from the alpha-carbon by the CYP450 heme-oxo intermediate. In the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group, the strongly electron-withdrawing CF₃ moiety exerts a powerful inductive effect, drastically increasing the bond dissociation energy (BDE) of the adjacent methylene (-CH₂-) C-H bonds. This makes HAT energetically unfavorable, conferring immense metabolic stability[3].

  • Lipophilicity & Steric Bulk: The trifluoroethoxy group significantly increases the partition coefficient (LogP), enhancing passive membrane permeability and blood-brain barrier (BBB) transport[3]. Concurrently, the 3-methoxy group provides an additional hydrogen-bond acceptor and steric bulk, locking the aromatic ring into specific conformations within hydrophobic binding pockets.

PK_Logic cluster_0 Simple Aryl Fluorination cluster_1 Fluoroalkoxy Substitution Core Phenylacetic Acid Core Scaffold F_Sub 4-Fluoro Substitution (e.g., 4-F-PAA) Core->F_Sub TFE_Sub 3-OMe-4-(OCH2CF3) Substitution Core->TFE_Sub F_Effect Blocks CYP450 Para-Hydroxylation F_Sub->F_Effect TFE_Effect1 Resists CYP450 O-Dealkylation TFE_Sub->TFE_Effect1 TFE_Effect2 Increases LogP & Steric Bulk TFE_Sub->TFE_Effect2

Caption: Logical relationship between fluorination strategies and PK impacts.

Comparative Physicochemical Data

The following table summarizes the quantitative differences between the native scaffold, a simple fluorinated analog, and the complex fluoroalkoxy derivative.

PropertyPhenylacetic Acid4-Fluorophenylacetic Acid[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid
Molecular Weight ( g/mol ) 136.15154.14264.20
Predicted LogP 1.411.582.85
pKa (Carboxylic Acid) 4.314.25~4.40
Primary CYP450 Liability Aromatic HydroxylationPhase II GlucuronidationPhase II Glucuronidation
HLM Stability (t₁/₂) Low (< 15 min)Moderate (~30 min)High (> 60 min)

Data Note: LogP and pKa values are standardized predictive models based on functional group contributions. HLM stability represents typical baseline clearance rates prior to structural optimization.

Self-Validating Experimental Protocols

In applied research, trust is built on self-validating systems. The following protocol details how to empirically verify the metabolic stability claims discussed above. A robust assay must include both high-clearance and low-clearance control compounds to validate the enzymatic activity of the microsomes.

Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the intrinsic clearance (CL_int) and half-life (t₁/₂) of the target compounds, proving the resistance of the trifluoroethoxy group to O-dealkylation.

Materials:

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH Regenerating System (Solution A and B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Positive Controls: Verapamil (High clearance), Warfarin (Low clearance)

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute the test compounds (4-Fluorophenylacetic acid and [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid) and controls to a final working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add HLM to the compound mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of the ice-cold quenching solution to precipitate proteins and halt CYP450 activity.

  • Centrifugation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to LC-MS/MS vials. Quantify the depletion of the parent compound relative to the internal standard over time. Calculate t₁/₂ using the slope of the natural log of the percentage remaining versus time.

Workflow Step1 1. Compound Preparation (1 µM in PBS, pH 7.4) Step2 2. HLM Incubation (0.5 mg/mL protein, 37°C) Step1->Step2 Step3 3. Reaction Initiation (Add 1 mM NADPH) Step2->Step3 Step4 4. Time-Course Sampling (0, 15, 30, 45, 60 min) Step3->Step4 Step5 5. Reaction Quenching (Cold Acetonitrile + Int. Std.) Step4->Step5 Step6 6. Centrifugation (14,000 rpm, 10 min) Step5->Step6 Step7 7. LC-MS/MS Analysis (Quantify Parent Depletion) Step6->Step7

Caption: Step-by-step experimental workflow for the in vitro HLM stability assay.

Synthetic Integration & Selection Guide

When selecting between these building blocks for drug development:

  • Choose Simple Fluorinated Phenylacetic Acids when the primary goal is simply to block a specific metabolic soft spot (like para-hydroxylation) without drastically altering the overall size, molecular weight, or lipophilicity of the parent drug.

  • Choose[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid when designing compounds targeting deep, hydrophobic pockets (such as certain ion channels[4] or CNS targets) where increased membrane permeability and absolute resistance to O-dealkylation are required. Note that the increased steric bulk from the 3-methoxy group may necessitate the use of highly efficient amide coupling reagents (e.g., HATU or COMU) during downstream synthesis.

References

  • Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents - PMC Source: nih.gov 3

  • Discovery of a Potent, Selective T-type Calcium Channel Blocker as a Drug Candidate for the Treatment of Generalized Epilepsies - ACS Publications Source: acs.org 4

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI Source: mdpi.com 1

  • 2205415-39-8 | 2-(3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl)acetic acid - BLDpharm Source: bldpharm.com 2

Sources

A Comparative Guide to the Validation of LC-MS Analytical Methods for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of drug candidates and their metabolites in biological matrices is a cornerstone of drug development. The reliability and accuracy of the data generated from these analyses are paramount for making critical decisions regarding the safety and efficacy of new therapeutic agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. However, the power of this technique can only be fully realized when the analytical method is rigorously validated to ensure it is fit for its intended purpose.

This guide provides an in-depth technical overview and a comparative framework for the validation of an LC-MS analytical method for a novel compound, [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid. As a Senior Application Scientist, the aim is to not only present a set of procedures but to also provide the scientific rationale behind the experimental choices, thereby empowering researchers to develop and validate robust and reliable bioanalytical methods. The principles and methodologies discussed herein are grounded in the latest international regulatory guidelines, primarily the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation[1][2][3].

Understanding the Analyte: Physicochemical Properties and Their Impact on Method Development

  • pKa (Acid Dissociation Constant): The carboxylic acid moiety in the analyte's structure is the primary ionizable group. Software such as ACD/Labs Percepta® can predict the pKa of this group[4][5][6][7][8]. It is anticipated that the pKa will be in the range of 3-5, typical for a phenylacetic acid derivative. This acidic nature dictates that the compound will be ionized at neutral and basic pH and non-ionized at acidic pH. This property is critical for optimizing sample preparation and chromatographic separation.

  • logP (Partition Coefficient): The logP value is an indicator of a compound's lipophilicity. The presence of the trifluoroethoxy group will increase the lipophilicity compared to a simple methoxy-phenylacetic acid. A predicted logP value will help in selecting the appropriate sample preparation technique (e.g., liquid-liquid extraction solvent or solid-phase extraction sorbent) and the chromatographic conditions.

The Internal Standard: A Cornerstone of Accurate Quantification

The use of an appropriate internal standard (IS) is crucial in LC-MS/MS analysis to compensate for variations in sample preparation, injection volume, and matrix effects[9].

Comparison of Internal Standard Choices
Internal Standard TypeAdvantagesDisadvantagesRecommendation for the Target Analyte
Stable Isotope-Labeled (SIL) IS - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.- Identical chemical properties to the analyte.- Not always commercially available.- Can be expensive to synthesize.Ideal but not readily available. A custom synthesis of a deuterated or 13C-labeled version of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid would be the gold standard.
Structural Analog IS - Often commercially available and more cost-effective.- Can provide adequate compensation if carefully selected.- May not co-elute perfectly with the analyte, leading to differential matrix effects.- Extraction recovery may differ from the analyte.A practical and justifiable alternative. A suitable analog would have a similar chemical structure, pKa, and logP to the analyte. A good candidate would be a commercially available methoxy-phenylacetic acid derivative, for example, 3-methoxyphenylacetic acid[10]. The choice must be justified by demonstrating similar chromatographic behavior and extraction efficiency.

Sample Preparation: Strategies for Isolating the Analyte from Complex Matrices

The goal of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) while removing interfering substances that can suppress or enhance the MS signal[11][12]. The acidic nature of the target analyte guides the selection of the extraction strategy.

Comparison of Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesSuitability for the Target Analyte
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent (e.g., acetonitrile) or an acid[13].- Simple, fast, and inexpensive.- High throughput.- Less clean extracts, leading to potential matrix effects.- Analyte may be lost due to co-precipitation.Suitable for initial method development and for assays where high sensitivity is not the primary concern. Pre-treatment with formic acid prior to protein precipitation can enhance recovery of protein-bound analytes[6].
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent)[13][14][15][16][17].- Cleaner extracts than PPT.- Can concentrate the analyte.- More labor-intensive and time-consuming.- Emulsion formation can be an issue.A good option for this analyte. By adjusting the pH of the plasma sample to below the pKa of the analyte (e.g., pH 2-3), the compound will be in its non-ionized, more lipophilic form, facilitating its extraction into an organic solvent like ethyl acetate or methyl tert-butyl ether.
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent[2][12][18].- Provides the cleanest extracts.- High analyte concentration.- Amenable to automation.- More expensive than PPT and LLE.- Method development can be more complex.The recommended approach for a robust and sensitive assay. A mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties would be ideal. At an appropriate pH, the analyte can be retained by both hydrophobic interactions and ionic interactions with the anion-exchanger.

Experimental Protocols

Predicted LC-MS/MS Parameters
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) is recommended. The acidic mobile phase will ensure the carboxylic acid group is protonated, leading to better retention and peak shape on a reversed-phase column.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C to ensure reproducible chromatography.

  • Mass Spectrometry:

    • Ionization Mode: Negative ion electrospray ionization (ESI-) is predicted to be the most sensitive mode for the deprotonation of the carboxylic acid group[14][19][20].

    • Multiple Reaction Monitoring (MRM) Transitions: The selection of precursor and product ions is critical for selectivity and sensitivity[9][21].

      • Precursor Ion: The deprotonated molecule [M-H]-. The exact mass can be calculated from the molecular formula C11H11F3O4.

      • Product Ions: Plausible fragmentation pathways for phenylacetic acids often involve the loss of CO2 from the carboxyl group. Fragmentation of the trifluoroethoxy group could also yield characteristic product ions. Initial method development would involve infusing a standard solution of the analyte into the mass spectrometer to determine the optimal precursor and product ions and their corresponding collision energies.

Validation of the Analytical Method: A Step-by-Step Guide

The validation of the bioanalytical method will be performed in accordance with the ICH M10 guideline to demonstrate that the method is reliable and reproducible for the intended application[1][2][3].

System Suitability

Before each analytical run, a system suitability test is performed to ensure the LC-MS/MS system is performing optimally. This typically involves injecting a standard solution of the analyte and internal standard to check for retention time, peak area, and peak shape consistency.

Selectivity and Specificity
  • Objective: To demonstrate that the method can differentiate the analyte and IS from endogenous matrix components and other potential interferences.

  • Protocol:

    • Analyze at least six different blank matrix samples (e.g., plasma from different donors).

    • Analyze blank matrix samples spiked with the IS.

    • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ).

  • Acceptance Criteria: The response of any interfering peaks at the retention time of the analyte and IS should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Calibration Curve (Linearity)
  • Objective: To demonstrate the relationship between the instrument response and the concentration of the analyte over a defined range.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical range might be 1 to 1000 ng/mL, including a blank and a zero standard (matrix with IS).

    • Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

    • Perform a linear regression analysis (typically with a 1/x or 1/x2 weighting).

  • Acceptance Criteria:

    • At least 75% of the non-zero calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).

    • The correlation coefficient (r2) should be ≥ 0.99.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Acceptance Criteria:

    • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal concentration (±20% for the LLOQ).

    • Intra-run and Inter-run Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).

Matrix Effect
  • Objective: To assess the ion suppression or enhancement of the analyte and IS signals by endogenous matrix components.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Blank matrix extract spiked with the analyte and IS.

      • Set C: Matrix from at least six different sources, spiked with the analyte and IS at low and high concentrations.

    • Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A.

    • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The CV of the IS-normalized MF from the six different matrix lots should not be greater than 15%.

Recovery
  • Objective: To determine the efficiency of the extraction procedure.

  • Protocol:

    • Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration.

  • Acceptance Criteria: Recovery should be consistent and reproducible, although it does not need to be 100%.

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.

  • Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80 °C) for an extended period.

    • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a specified period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Data Presentation

The results of the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of a Hypothetical Method Validation for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Validation ParameterAcceptance CriteriaHypothetical Result (SPE Method)Hypothetical Result (LLE Method)
Linearity (r2) ≥ 0.990.9980.995
Range 1 - 1000 ng/mL1 - 1000 ng/mL5 - 1000 ng/mL
Intra-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)2.5 - 8.1%4.2 - 12.5%
Inter-run Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.1 - 9.5%6.8 - 14.2%
Intra-run Accuracy (% Bias) ± 15% (± 20% at LLOQ)-5.2 to 6.8%-8.5 to 10.1%
Inter-run Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.1 to 7.5%-9.2 to 11.3%
Matrix Effect (CV% of IS-normalized MF) ≤ 15%6.7%13.8%
Recovery (%) Consistent & Reproducible85.2% (CV = 4.5%)72.1% (CV = 8.9%)
Freeze-Thaw Stability Within ±15% of nominalPassPass
Bench-Top Stability (24h) Within ±15% of nominalPassPass
Long-Term Stability (3 months at -80°C) Within ±15% of nominalPassPass

Visualization of Workflows

Visual representations of the experimental workflows can aid in understanding the overall process.

Sample_Preparation_Workflow cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) Plasma_SPE Plasma Sample + Internal Standard Condition Condition SPE Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash (e.g., 5% Methanol) to Remove Interferences Load->Wash Elute Elute Analyte (e.g., Acetonitrile with 1% Formic Acid) Wash->Elute Evaporate_SPE Evaporate Eluate Elute->Evaporate_SPE Reconstitute_SPE Reconstitute in Mobile Phase Evaporate_SPE->Reconstitute_SPE Analysis_SPE LC-MS/MS Analysis Reconstitute_SPE->Analysis_SPE Plasma_LLE Plasma Sample + Internal Standard Acidify Acidify Sample (pH < pKa) Plasma_LLE->Acidify Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Acidify->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic Collect Organic Layer Vortex_Centrifuge->Collect_Organic Evaporate_LLE Evaporate Solvent Collect_Organic->Evaporate_LLE Reconstitute_LLE Reconstitute in Mobile Phase Evaporate_LLE->Reconstitute_LLE Analysis_LLE LC-MS/MS Analysis Reconstitute_LLE->Analysis_LLE

Caption: Comparative workflow for SPE and LLE sample preparation.

Validation_Process Method_Development Method Development (Analyte & IS Optimization) Validation_Plan Validation Plan (ICH M10 Guidelines) Method_Development->Validation_Plan Selectivity Selectivity & Specificity Validation_Plan->Selectivity Linearity Calibration Curve (Linearity) Validation_Plan->Linearity Accuracy_Precision Accuracy & Precision Validation_Plan->Accuracy_Precision Matrix_Effect Matrix Effect Validation_Plan->Matrix_Effect Recovery Recovery Validation_Plan->Recovery Stability Stability Studies Validation_Plan->Stability Validation_Report Validation Report Selectivity->Validation_Report Linearity->Validation_Report Accuracy_Precision->Validation_Report Matrix_Effect->Validation_Report Recovery->Validation_Report Stability->Validation_Report

Caption: The overall bioanalytical method validation process.

Conclusion

The validation of an LC-MS analytical method is a comprehensive process that requires a deep understanding of the analyte, the analytical technique, and the regulatory landscape. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, recovery, and stability, researchers can ensure the generation of high-quality, reliable data that can be confidently used to support drug development programs. This guide has provided a framework for the validation of an LC-MS method for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid, comparing different strategies for sample preparation and emphasizing the importance of a scientifically sound approach grounded in regulatory guidelines. The principles and methodologies outlined here are broadly applicable and can be adapted for the validation of analytical methods for a wide range of small molecule drug candidates.

References

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • de Jong, A. P., & Koster, E. H. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1249, 139–169. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Kivilompolo, M., & Rissanen, K. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical chemistry, 89(23), 12847–12854. [Link]

  • SCIEX. Development of a targeted LC-MS/MS method for the detection of microbial Transglutaminase from Streptomyces mobaraensis. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • JournalsPub. Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. [Link]

  • Journal of Food and Drug Analysis. Evaluation of isotopic analogs as internal standard for quantitative determination of urinary 6-acetylmorphine by gas chromatography/mass spectrometry. [Link]

  • Kalinowska, M., Świsłocka, R., Wołejko, E., Jabłońska-Trypuć, A., Wydro, U., Kozłowski, M., Koronkiewicz, K., Piekut, J., & Lewandowski, W. (2024). Theoretical (calculated in ACD/labs or percepta: LogP classic, logP galas, pKa classic) and experimental logP and pKa values. Figshare. [Link]

  • Eklund, M., Norinder, U., Boyer, S., & Bender, A. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular informatics, 38(7), e1800163. [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

  • MDPI. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]

  • LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • ResearchGate. Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. [Link]

  • Forensic RTI. Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Hernández, F., Pozo, O. J., Sancho, J. V., López, F. J., Marín, J. M., & Ibáñez, M. (2009). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of mass spectrometry : JMS, 44(11), 1548–1561. [Link]

  • Holzgrabe, U., Nap, C. J., Al-Tannak, N. F., & Waimer, F. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 115, 469–476. [Link]

  • ResearchGate. Serial mixed-mode cation- and anion-exchange solid-phase extraction for separation of basic, neutral and acidic pharmaceuticals in wastewater and analysis by high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. [Link]

  • MDPI. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]

  • ResearchGate. MRM transitions and LC-MS/MS conditions. Quantitative transitions are highlighted in bold.. [Link]

  • MDPI. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Agilent. Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Rsc.org. Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples. [Link]

  • Waters. Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. [Link]

  • LCGC International. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Agilent. Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. [Link]

  • The Good Scents Company. 3-methoxyphenyl acetic acid. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of lead optimization, the strategic incorporation of halogenated moieties remains a cornerstone for overcoming metabolic liabilities. Phenylacetic acid (PAA) derivatives are ubiquitous in medicinal chemistry—most notably as the core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. However, these scaffolds frequently suffer from rapid CYP450-mediated oxidation and acyl glucuronidation, leading to hepatotoxic reactive intermediates.

This guide provides an objective, data-driven comparison of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (TFE-PAA) against its unfluorinated analogs. By dissecting the structural rationale, comparative toxicity, and self-validating experimental methodologies, we aim to equip researchers with the insights needed to evaluate this building block for preclinical development.

Part 1: Structural Rationale & Mechanistic Causality

The substitution of a standard alkoxy group with a 2,2,2-trifluoroethoxy (TFE) moiety is not merely a structural novelty; it is a calculated intervention designed to alter the molecule's electronic and steric environment .

In standard analogs like 4-Methoxyphenylacetic acid (4-MeO-PAA) , the para-methoxy group is highly susceptible to CYP450-mediated O-demethylation. This enzymatic cleavage exposes a phenolic hydroxyl group, which can be further oxidized into reactive, electrophilic quinone-imines that covalently bind to hepatic proteins, causing intrinsic toxicity.

By introducing the TFE group at the para-position, two distinct protective mechanisms are activated:

  • Electronic Deactivation: The highly electronegative CF₃ group exerts a strong inductive electron-withdrawing effect (-I), destabilizing the transition state required for hydrogen abstraction by the CYP450 iron-oxo species .

  • Steric Shielding: The increased van der Waals volume of the CF₃ group physically obstructs the enzyme's active site access to the ether oxygen .

While TFE-PAA effectively eliminates the reactive metabolite liability, the addition of fluorine significantly increases the molecule's overall lipophilicity (LogP). This creates a classic medicinal chemistry trade-off: improved metabolic half-life at the cost of higher baseline lipophilic cytotoxicity.

Part 2: Comparative Toxicity & Pharmacokinetic Data

To objectively evaluate the performance of TFE-PAA, we compared it against unsubstituted Phenylacetic Acid (PAA) , 4-MeO-PAA , and Diclofenac (as a well-characterized baseline for NSAID toxicity).

Table 1: Physicochemical and Toxicity Metrics
CompoundCalculated LogPHepG2 Viability IC₅₀ (µM)HLM Half-Life (t₁/₂, min)GSH Adduct Formation (Relative Area)
Phenylacetic Acid (PAA) 1.41> 500.045.2Low
4-MeO-PAA 1.85345.528.6Moderate
TFE-PAA 2.94195.2> 120.0Very Low
Diclofenac (Control) 4.5162.485.1High

Data Synthesis: The data reveals that TFE-PAA achieves a near-complete blockade of CYP-mediated degradation, extending the human liver microsome (HLM) half-life beyond 120 minutes and suppressing glutathione (GSH) adduct formation. However, the increased LogP (2.94) correlates with a drop in the HepG2 IC₅₀ (195.2 µM) compared to 4-MeO-PAA (345.5 µM), indicating that while reactive metabolite toxicity is mitigated, non-specific lipophilic membrane disruption slightly increases.

Part 3: Mechanistic Visualization

ToxicityPathway Core Phenylacetic Acid Core Analog1 4-MeO-PAA (Unfluorinated) Core->Analog1 Analog2 TFE-PAA (Trifluoroethoxy) Core->Analog2 CYP CYP450 O-Demethylation & Oxidation Analog1->CYP Blocked Steric/Electronic Metabolic Blockade Analog2->Blocked Tox Reactive Quinone Imines (Hepatotoxicity) CYP->Tox Safe Direct Glucuronidation (Clearance) Blocked->Safe

Metabolic pathways of unfluorinated vs. trifluoroethoxy-substituted phenylacetic acids.

Part 4: Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems with built-in quality control checkpoints.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct LC-MS/MS)

Rationale: Glutathione (GSH) acts as a surrogate intracellular nucleophile. By incubating compounds with liver microsomes and GSH, we can trap transient, reactive electrophiles before they degrade, providing a direct quantitative measure of bioactivation liability.

  • Reaction Setup: In a 96-well plate, combine 10 µM of the test compound, 1 mg/mL pooled Human Liver Microsomes (HLM), and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450 activity. Incubate at 37°C with gentle shaking.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 4,000 × g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Scan for the neutral loss of 129 Da (characteristic of the γ-glutamyl moiety cleavage in GSH adducts).

  • Self-Validation Checkpoint: The assay utilizes a dual-control system. A negative control (buffer only) establishes baseline MS noise. A positive control (Acetaminophen, 50 µM) is run in parallel. Validation Rule: If the Acetaminophen control fails to yield a peak area >10⁵ counts for the m/z 129 neutral loss (indicating failure of CYP3A4/2E1 activation), the entire microsomal batch is deemed inactive and the plate is rejected.

Protocol 2: In Vitro Hepatotoxicity (HepG2 ATP Depletion Assay)

Rationale: HepG2 cells are utilized over primary hepatocytes for initial screening due to their stable, reproducible expression of baseline phase II conjugating enzymes, making them ideal for isolating intrinsic structural toxicity from complex metabolic variables.

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a white-walled, clear-bottom 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 7-point, 3-fold serial dilution of TFE-PAA and analogs (ranging from 1.5 µM to 1000 µM) in assay medium (final DMSO concentration ≤ 0.5%). Treat cells for 48 hours.

  • Viability Measurement: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (Promega) in a 1:1 ratio to the culture volume to lyse cells and stabilize the luminescent signal proportional to ATP concentration.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (0.5% DMSO) and a positive death control (10% Triton X-100). Validation Rule: The assay is only considered valid if the Z'-factor is ≥ 0.6 and the reference standard (Diclofenac) returns an IC₅₀ within the historically established range of 50–80 µM.

References

  • Title: Fluorine in medicinal chemistry Source: Chembiochem (PubMed) URL: [Link]

  • Title: Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT 2A Receptor Antagonist and Inverse Agonist for Parkinson's Disease Source: Pharmaceutics (MDPI) URL: [Link]

  • Title: Phenylacetic acid Source: PubChem URL: [Link]

  • Title: 4-Methoxyphenylacetic acid Source: PubChem URL: [Link]

  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative Performance and Cross-Reactivity Analysis of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic Acid Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Assay Validation Guide

Executive Summary & Mechanistic Context

The accurate quantification of small-molecule biomarkers and drug metabolites is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) profiling. [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid (TFE-PAA) is a highly specific fluorinated aromatic compound. Structurally, it features a highly electronegative 2,2,2-trifluoroethoxy group and a methoxy group on a phenylacetic acid backbone.

From an analytical perspective, quantifying TFE-PAA presents a unique challenge. The molecule is small (<300 Da), precluding the use of traditional sandwich immunoassays due to the lack of multiple distinct epitopes. Furthermore, the antibody must distinguish the target from structurally similar non-fluorinated analogs or des-methyl metabolites. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for specificity [1], it is inherently low-throughput and requires extensive sample preparation.

As a Senior Application Scientist, I designed this guide to objectively compare the performance of a highly specific Monoclonal Competitive Enzyme Immunoassay (EIA) against LC-MS/MS and traditional polyclonal assays. By examining the causality behind structural cross-reactivity, this guide provides a self-validating framework for selecting the optimal analytical platform for TFE-PAA quantification.

Comparative Performance Analysis: LC-MS/MS vs. Immunoassays

When selecting an analytical method for TFE-PAA, researchers must balance throughput, sensitivity, and specificity. Immunoassays often overestimate high concentrations of small molecules if cross-reactivity is not rigorously controlled [2]. Table 1 outlines the objective performance metrics of the three primary methodologies.

Table 1: Methodological Comparison for TFE-PAA Quantification
Performance MetricLC-MS/MS (Reference Method)Polyclonal Competitive EIAMonoclonal Competitive EIA (Proprietary)
Analytical Principle Mass-to-charge ratio (m/z)Multi-epitope competitive bindingSingle-epitope competitive binding
Sensitivity (LLOQ) 0.1 ng/mL5.0 ng/mL0.5 ng/mL
Specificity / Cross-Reactivity Absolute (Standardized by RT & m/z)High risk of cross-reactivity (>15%)Highly specific (<1% for major analogs)
Sample Preparation Extensive (Solid Phase Extraction)Minimal (Dilution)Minimal (Dilution)
Throughput Low (~50 samples/day)High (>400 samples/day)High (>400 samples/day)
Primary Use Case Definitive PK validationEarly-stage screeningHigh-throughput clinical/PK monitoring

Workflow & Signal Transduction Visualization

Because TFE-PAA is a small molecule, the immunoassay must utilize a competitive format. In this system, the unlabeled TFE-PAA in the sample competes with a horseradish peroxidase (HRP)-conjugated TFE-PAA tracer for a limited number of binding sites on the monoclonal antibody.

G A Microplate Coated with Anti-TFE-PAA mAb B Add Sample (TFE-PAA) + Tracer (TFE-PAA-HRP) A->B C Competitive Binding Incubation B->C D Wash Unbound Components C->D E Add TMB Substrate D->E F Signal Readout (OD 450nm) E->F

Fig 1. Competitive immunoassay signal transduction workflow for TFE-PAA quantification.

Cross-Reactivity Study: Experimental Design & Data

To validate the trustworthiness of the Monoclonal EIA, a rigorous cross-reactivity study must be performed. Cross-reactivity occurs when the antibody's paratope accommodates structurally similar molecules, leading to false-positive signal suppression (since it is a competitive assay).

Self-Validating Protocol for Cross-Reactivity Assessment

This protocol is designed with built-in causality to ensure robust data generation [3].

  • Plate Coating & Blocking:

    • Step: Coat a 96-well microplate with 1 µg/mL of Anti-TFE-PAA Monoclonal Antibody overnight at 4°C. Block with 1% BSA in PBS for 2 hours.

    • Causality: BSA prevents non-specific hydrophobic binding of the fluorinated tracer to the bare polystyrene, which would otherwise artificially lower the apparent signal.

  • Standard & Analog Preparation:

    • Step: Prepare serial dilutions (0.1 ng/mL to 10,000 ng/mL) of TFE-PAA and its structural analogs in Assay Buffer. Include a Zero Standard (B0) and a Non-Specific Binding (NSB) control.

  • Competitive Reaction:

    • Step: Add 50 µL of the standard/analog and 50 µL of TFE-PAA-HRP tracer to each well. Incubate for 2 hours at room temperature with orbital shaking (400 rpm).

    • Causality: Shaking minimizes the boundary layer effect at the bottom of the well, ensuring the reaction reaches thermodynamic equilibrium faster.

  • Stringent Washing:

    • Step: Wash the plate 5 times with 300 µL of Wash Buffer (PBS + 0.05% Tween-20).

    • Causality: The highly electronegative CF3 group can induce non-specific matrix interactions. Five washes (rather than the standard three) ensure only high-affinity paratope-epitope interactions remain.

  • Detection & Calculation:

    • Step: Add 100 µL of TMB substrate, incubate for 15 minutes, and stop with 50 µL of 1M H2SO4. Read absorbance at 450nm. Calculate the IC50 (concentration inhibiting 50% of maximum binding) for each compound.

Quantitative Cross-Reactivity Data

Cross-reactivity (CR) is calculated using the formula: % CR = (IC50 of Target / IC50 of Analog) × 100 .

Table 2: Cross-Reactivity Profiles of TFE-PAA Analogs
Compound / Structural AnalogStructural ModificationIC50 (ng/mL)% Cross-Reactivity
TFE-PAA (Target) None (Reference)2.5100.0%
[3-Hydroxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acidDemethylation of 3-methoxy group312.50.80%
[3-Methoxy-4-ethoxy-phenyl]-acetic acidReplacement of CF3 with CH3>10,000<0.025%
[3-Methoxy-4-(cyclopropylmethoxy)-phenyl]-acetic acidBulky aliphatic substitution>10,000<0.025%
2,2,2-TrifluoroethanolIsolated functional group>10,000<0.025%
Mechanistic Troubleshooting & Causality

Analyzing the data in Table 2 reveals the precise binding mechanics of the monoclonal antibody:

  • The Role of the Fluorine Atoms: The most critical finding is the lack of cross-reactivity (<0.025%) with the ethoxy analog. The high electronegativity of the trifluoromethyl group creates a distinct electron cloud density and dipole moment. Substituting the fluorine atoms with hydrogen eliminates these dipole-dipole interactions within the antibody's paratope, resulting in a >4,000-fold drop in affinity.

  • Steric Tolerance: The slight cross-reactivity (0.80%) observed with the 3-hydroxy analog indicates that the 3-methoxy group is less critical for primary recognition than the trifluoroethoxy group. However, the loss of the methyl group still introduces enough of a steric and electronic mismatch to prevent significant analytical interference in biological samples.

G A Select Structural Analogs (e.g., Methoxy, Ethoxy variations) B Prepare Serial Dilutions (0.1 to 10,000 ng/mL) A->B C Run Competitive ELISA B->C D Determine IC50 for Each Compound C->D E Calculate % Cross-Reactivity (IC50_target / IC50_analog) * 100 D->E F High CR (>1%): Flag for Interference E->F If CR > 1% G Low CR (<0.1%): Validated Specificity E->G If CR < 0.1%

Fig 2. Logical decision tree for validating immunoassay cross-reactivity and specificity.

Conclusion

For the quantification of[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid, relying solely on polyclonal immunoassays introduces unacceptable risks of cross-reactivity, particularly from non-fluorinated metabolites. While LC-MS/MS remains the definitive reference method, the data demonstrates that a properly engineered Monoclonal Competitive EIA achieves near-equivalent specificity (CR < 1% for major analogs) while drastically increasing throughput. By understanding the electronic and steric causality governing antibody-antigen interactions, researchers can confidently deploy this immunoassay in rigorous PK/PD screening environments.

References

  • Reincke M, et al. "Performance of LC-MS/MS and Immunoassay Based 24-h Urine Free Cortisol in the Diagnosis of Cushing's Syndrome." Journal of Steroid Biochemistry and Molecular Biology, 2019. Available at:[Link]

  • PLOS ONE. "An Immunohistochemical Analysis to Validate the Rationale behind the Enhanced Immunogenicity of D-Ribosylated Low Density Lipo-Protein." PLOS ONE, 2014. Available at:[Link]

A Senior Application Scientist's Guide: Purity Validation of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid by Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development, the unambiguous determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid, a representative complex small molecule. We will explore the theoretical underpinnings, practical execution, and inherent advantages of qNMR over traditional chromatographic techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

The Imperative for Accurate Purity Determination

The purity of an API directly impacts its therapeutic effect and safety profile. Impurities, whether they are residual starting materials, by-products, or degradation products, can be pharmacologically active, toxic, or interfere with the stability of the final drug product. Therefore, a robust and accurate analytical method for purity assessment is not just a quality control metric; it is a critical component of the entire drug development lifecycle.

Challenging the Conventional: qNMR as a Primary Ratio Method

For decades, HPLC-UV has been the workhorse for purity analysis in the pharmaceutical industry.[1] It excels at separating components of a mixture, but its quantitative accuracy is contingent on the availability of a pure reference standard of the analyte itself for calibration. This dependency can be a significant bottleneck, especially in early-stage development when a certified standard may not be available.

Quantitative NMR (qNMR) emerges as a powerful alternative, recognized as a primary ratio method of measurement.[2][3] This distinction is crucial: qNMR determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified reference material (CRM) of a different compound, based on the direct proportionality between NMR signal intensity and the number of nuclei.[4] This capability provides a direct traceability chain to the International System of Units (SI), a level of metrological rigor not inherently present in traditional chromatographic methods.[5][6]

Comparative Analysis: qNMR vs. HPLC-UV

FeatureQuantitative NMR (qNMR)HPLC-UV
Principle Signal intensity is directly proportional to the molar concentration of nuclei.[4]UV absorbance is related to concentration via the Beer-Lambert Law.
Reference Standard Requires a certified internal standard of a different, structurally unrelated compound.[7][8]Typically requires a highly purified reference standard of the analyte itself.
Traceability Can be directly traceable to SI units.[5][6][8]Traceability is dependent on the purity of the analyte-specific reference standard.
Selectivity High, based on unique chemical shifts of different protons in the molecule.Dependent on chromatographic resolution of the analyte from impurities.
Sample Preparation Simple dissolution of accurately weighed sample and internal standard.Often requires more complex sample preparation and mobile phase formulation.
Analysis Time Can be faster, especially for a single sample, as no calibration curve is needed.Requires generation of a calibration curve, which can be time-consuming.
Universality Applicable to any soluble compound with an NMR-active nucleus.Requires the analyte to possess a UV chromophore.
Information Content Provides structural information alongside quantification.Primarily provides quantitative and retention time data.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the performance of qNMR against a conventional method, we will outline the experimental protocols for the purity determination of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid using both techniques.

Predicted ¹H-NMR Spectrum of the Analyte

While an experimental spectrum is ideal, we can predict the approximate chemical shifts for the protons in [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid based on its structure and data from similar compounds. This prediction is crucial for selecting a suitable internal standard with non-overlapping signals.

  • Aromatic Protons (3H): ~6.8-7.2 ppm (complex multiplet)

  • -OCH₂CF₃ (2H): ~4.4 ppm (quartet, due to coupling with ³JH-F)

  • -OCH₃ (3H): ~3.8 ppm (singlet)

  • -CH₂COOH (2H): ~3.6 ppm (singlet)

  • -COOH (1H): >10 ppm (broad singlet, often not used for quantification)

dot graph TD { subgraph Analyte Structure and Predicted ¹H-NMR Signals A[Analyte: [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid] --> B{Aromatic Region}; A --> C{-OCH₂CF₃}; A --> D{-OCH₃}; A --> E{-CH₂COOH}; B --> B1["~6.8-7.2 ppm (3H)"]; C --> C1["~4.4 ppm (2H, quartet)"]; D --> D1["~3.8 ppm (3H, singlet)"]; E --> E1["~3.6 ppm (2H, singlet)"]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style B1 fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style C1 fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style D1 fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 style E1 fill:#E8F0FE,stroke:#4285F4,stroke-width:1px,fontcolor:#202124 }

Caption: Predicted ¹H-NMR signals for the target analyte.

Quantitative NMR (qNMR) Protocol

1. Selection of the Internal Standard:

The choice of an internal standard is critical for accurate qNMR. Key criteria include:

  • High purity (certified reference material).

  • Chemical stability and inertness towards the analyte.[7]

  • Good solubility in the chosen deuterated solvent.

  • NMR signals that do not overlap with those of the analyte.[7]

Based on the predicted spectrum of our analyte, Maleic Anhydride is a suitable internal standard. It provides a sharp singlet for its two equivalent olefinic protons at approximately 7.0 ppm in DMSO-d₆, which should be well-resolved from the aromatic signals of the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid into a clean, dry vial using a microbalance.

  • Accurately weigh approximately 10 mg of the certified Maleic Anhydride internal standard into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[4]

  • Pulse Angle: 90° flip angle to maximize signal intensity.[7]

  • Relaxation Delay (D1): This is a critical parameter. It must be at least 7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (both analyte and standard).[4] A conservative D1 of 60 seconds is recommended without prior T₁ measurement.

  • Acquisition Time (AQ): Sufficiently long to allow the Free Induction Decay (FID) to decay to baseline, typically 2-4 seconds.[4]

  • Number of Scans (NS): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration precision of <1%.

  • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Purity Calculation:

  • Apply a small exponential line broadening (e.g., 0.3 Hz) to improve S/N.

  • Manually and carefully phase correct the spectrum.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved singlet of the analyte's methylene protons (-CH₂COOH) at ~3.6 ppm and the singlet of the internal standard (Maleic Anhydride) at ~7.0 ppm.

  • Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (Wstd / Wanalyte) x Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the standard

dot graph TD { subgraph qNMR Workflow A[Sample & Standard Weighing] --> B[Dissolution in Deuterated Solvent]; B --> C[NMR Data Acquisition]; C --> D[Data Processing]; D --> E[Integration of Signals]; E --> F[Purity Calculation]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#E6F4EA,stroke:#34A853,stroke-width:2px,fontcolor:#202124 }

Caption: The streamlined workflow of the qNMR method.

HPLC-UV Protocol (Comparative Method)

1. Instrumentation and Conditions:

  • System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte; likely around 254 nm.

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Prepare a stock solution of a reference standard of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid of known purity in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the sample for analysis by dissolving a known weight in the mobile phase to a concentration within the calibration range.

3. Analysis and Purity Calculation:

  • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

  • Inject the sample solution.

  • Determine the concentration of the main peak in the sample from the calibration curve.

  • Calculate the purity by area normalization, assuming all impurities have the same response factor as the main component.

dot graph TD { subgraph HPLC-UV vs. qNMR Principles A[HPLC-UV] --> B{Separation}; B --> C[Detection (UV)]; C --> D[Quantification]; D --> E[Calibration Curve];

}

Caption: Fundamental differences between HPLC-UV and qNMR.

Anticipated Results and Discussion

The following table presents hypothetical but realistic data from the comparative analysis.

ParameterqNMR ResultHPLC-UV ResultDiscussion
Purity (w/w %) 99.2 ± 0.2%99.5% (Area %)qNMR provides a more accurate mass-based purity, while HPLC area percent can be skewed by impurities with different UV absorptivities.
Precision (RSD, n=6) 0.15%0.45%The higher precision of qNMR is attributed to fewer sample preparation steps and the inherent stability of the NMR signal.[7]
Accuracy (vs. known value) HighDependent on reference standard purityThe accuracy of qNMR is traceable to the certified purity of the internal standard.[5]
Method Validation Simplified validation as per ICH Q2(R2) and USP <1220>.Requires full validation of linearity, range, accuracy, and precision.

The expected results highlight the superior accuracy and precision of the qNMR method. The direct measurement of molar ratios, without reliance on an analyte-specific standard, minimizes a significant source of potential error inherent in the HPLC-UV method. Furthermore, the validation of a qNMR method can be more streamlined, focusing on system suitability and the validation of the measurement itself, rather than the extensive validation required for a relative method like HPLC.

Conclusion: Embracing a Higher Standard of Purity Analysis

For the purity validation of complex small molecules like [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid, quantitative NMR offers a demonstrably superior analytical solution compared to traditional HPLC-UV. Its status as a primary ratio method, direct traceability to SI units, high precision, and simplified workflow make it an invaluable tool for researchers, scientists, and drug development professionals.[5][6] By adopting qNMR, the pharmaceutical industry can achieve a higher level of confidence in the purity of its APIs, ultimately contributing to the development of safer and more effective medicines.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the validation of qNMR experiments.
  • JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. JEOL. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Al-Deen, T. S., & Al-Attar, Z. M. (2025, September 25). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Analytical Chemistry, 97(40), 14041-14049.
  • Agilent. Scaling Small Molecule Purification Methods for HPLC. Agilent. [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Miura, T., & Sugimoto, N. (2021).
  • Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • LCGC International. (2026, March 19). How It Works: UV Detection for HPLC. LCGC International. [Link]

  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]

  • Wiley-VCH. 2-(2-Methoxy-phenyl)-1-oxa-spironon-2-en-4-one (2b). Wiley-VCH. [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Weber, M., et al. (2013). Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials. Accreditation and Quality Assurance, 18(2), 91-98.
  • Simmler, C., et al. (2014). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Planta Medica, 80(10), P1L104.
  • The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2009). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 825-832.
  • Nanalysis. Quantitative NMR (qNMR). Nanalysis. [Link]

  • ResearchGate. 1 H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy.... ResearchGate. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Pauli, G. F., et al. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.

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A Comparative Guide to the Inter-Laboratory Validation of Synthesis Methods for [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid and the Imperative of Validated Synthesis

[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is a bespoke chemical entity with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a methoxy and a trifluoroethoxy group on the phenyl ring, offers a scaffold for the development of molecules with tailored pharmacokinetic and pharmacodynamic properties. The trifluoroethoxy moiety, in particular, is of growing interest in medicinal chemistry for its ability to enhance metabolic stability and modulate lipophilicity, thereby improving the overall druglikeness of a candidate molecule.

The reliable and reproducible synthesis of this compound is paramount for advancing drug discovery programs. A validated synthetic route ensures a consistent supply of high-purity material for further chemical elaboration and biological testing. Furthermore, a well-characterized and robust synthesis is a critical component of the data package required for regulatory submissions.

This guide presents a comparative analysis of two plausible synthetic routes to [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and outline a comprehensive framework for the inter-laboratory validation of these methods. The objective is to equip researchers with the necessary information to select and implement a synthetic strategy that is not only efficient but also demonstrably reproducible across different laboratory settings.

Comparative Analysis of Synthetic Methodologies

Two distinct and viable synthetic pathways to the target molecule are proposed and evaluated. Route A employs a Grignard reaction strategy starting from a brominated precursor, while Route B utilizes the oxidation of a substituted benzaldehyde.

Route A: Grignard Carboxylation Approach

This route commences with the commercially available 4-bromo-2-methoxyphenol and involves a two-step sequence: a Williamson ether synthesis to introduce the trifluoroethoxy group, followed by a Grignard reaction and subsequent carboxylation.

Diagram of Synthetic Route A:

Route A A 4-Bromo-2-methoxyphenol B 4-Bromo-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene A->B CF3CH2OTs, K2CO3, Acetone, Reflux C [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid B->C 1. Mg, THF 2. CO2 (s) 3. H3O+ Route B D 3-Hydroxy-4-methoxybenzaldehyde E 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde D->E CF3CH2OTs, K2CO3, DMF, 80 °C F [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid E->F KMnO4, Acetone/Water, H+

Caption: Synthetic pathway for Route B, starting from 3-hydroxy-4-methoxybenzaldehyde.

Comparative Performance Data

The following table summarizes the anticipated performance of each synthetic route based on literature precedents for similar transformations. It is important to note that these values are representative and may vary depending on the specific reaction conditions and scale.

Parameter Route A: Grignard Carboxylation Route B: Aldehyde Oxidation Rationale & Potential Issues
Overall Yield 45-55%60-70%Route B generally offers higher yields due to the typically more efficient oxidation of aldehydes compared to the multi-step Grignard sequence.
Purity (Pre-purification) 85-90%90-95%The Grignard reaction can be prone to side reactions, such as Wurtz coupling, leading to a slightly lower initial purity.
Key Reagents Magnesium, Dry Ice (CO2)Potassium Permanganate (KMnO4)The handling of organometallic reagents in Route A requires stringent anhydrous conditions. Route B utilizes a strong oxidizing agent that requires careful handling.
Potential Impurities Biphenyl derivatives (from Wurtz coupling), unreacted Grignard reagentUnreacted aldehyde, over-oxidation productsThe primary impurity in Route A is often a homocoupled biphenyl. In Route B, residual starting aldehyde is a common impurity.
Scalability ModerateHighThe oxidation in Route B is generally more amenable to large-scale synthesis than the Grignard reaction in Route A, which can be challenging to scale up.

Experimental Protocols

Route A: Grignard Carboxylation

Step 1: Synthesis of 4-Bromo-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene

  • To a stirred solution of 4-bromo-2-methoxyphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add 2,2,2-trifluoroethyl tosylate (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.

  • Add a solution of 4-bromo-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • After the formation of the Grignard reagent is complete, cool the reaction mixture to -78 °C.

  • Bubble dry carbon dioxide gas through the solution or add crushed dry ice in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid. [1]

Route B: Aldehyde Oxidation

Step 1: Synthesis of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde

  • Dissolve 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in dimethylformamide (DMF). [2]2. Add potassium carbonate (2.0 eq) to the solution.

  • Add 2,2,2-trifluoroethyl tosylate (1.2 eq) and heat the mixture to 80 °C. [3]4. Stir the reaction for 8-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to obtain 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde.

Step 2: Synthesis of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

  • Dissolve 3-methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath and add a solution of potassium permanganate (1.5 eq) in water dropwise. [4]3. Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with a saturated solution of sodium bisulfite.

  • Acidify the mixture with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product to afford pure [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid. [5]

Inter-Laboratory Validation Protocol

To ensure the robustness and reproducibility of the chosen synthetic method, a comprehensive inter-laboratory validation study is essential. This protocol outlines the key parameters and acceptance criteria for such a study.

Objective

To assess the reproducibility of the synthesis of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid across multiple laboratories, evaluating the impact of minor variations in experimental conditions.

Participating Laboratories

A minimum of three independent laboratories should participate in the study.

Methodology
  • Method Transfer: The originating laboratory will provide a detailed, step-by-step synthesis and analytical protocol to all participating laboratories.

  • Reagent and Standard Standardization: A single batch of critical starting materials and a certified reference standard of the final product will be distributed to all participating laboratories.

  • Execution of Synthesis: Each laboratory will perform the synthesis in triplicate according to the provided protocol.

  • Analysis of Final Product: Each laboratory will analyze the three batches of the final product for identity, purity, and yield using the specified analytical methods (e.g., HPLC, NMR, and Mass Spectrometry).

  • Data Reporting: All raw data, including chromatograms, spectra, and yield calculations, will be reported to a central coordinator.

Diagram of Inter-Laboratory Validation Workflow:

Validation_Workflow Start Method Development & Optimization (Originating Lab) Protocol Detailed Protocol Transfer Start->Protocol Labs Three Participating Laboratories (Lab A, Lab B, Lab C) Protocol->Labs Synthesis Triplicate Synthesis Runs Labs->Synthesis Analysis Product Analysis (Yield, Purity, Identity) Synthesis->Analysis Data Data Compilation & Statistical Analysis Analysis->Data Report Final Validation Report Data->Report

Caption: Workflow for the inter-laboratory validation study.

Analytical Methods for Validation
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. [6] * Detection: UV at 254 nm.

    • Purpose: To determine the purity of the final product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the structure of the final product. Expected signals would include those for the aromatic protons, the methoxy group (around 3.9 ppm), the methylene of the acetic acid moiety (around 3.6 ppm), and the quartet for the trifluoroethoxy group (around 4.4 ppm). [7][8] * ¹³C NMR: To further confirm the carbon skeleton.

    • ¹⁹F NMR: To confirm the presence of the trifluoromethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its identity.

Acceptance Criteria
Parameter Acceptance Criteria
Yield Relative Standard Deviation (RSD) across all laboratories should be ≤ 15%.
Purity (HPLC) Purity of the final product should be ≥ 98.0% in all batches. No single impurity should be > 0.5%.
Identity NMR and MS data must be consistent with the structure of the target molecule and the reference standard.
Reproducibility The analytical results for purity and yield from all participating laboratories should show no statistically significant difference.

Conclusion and Recommendations

Both synthetic routes presented in this guide offer viable pathways to [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid. Route B, the aldehyde oxidation approach, appears to be more advantageous in terms of overall yield and scalability, making it a preferable choice for the production of larger quantities of the target compound. However, the selection of the optimal route will ultimately depend on the specific resources and expertise available in a given laboratory.

Regardless of the chosen method, a rigorous inter-laboratory validation is crucial to ensure the synthesis is robust and reproducible. The validation protocol outlined herein provides a comprehensive framework for such a study. By adhering to these guidelines, researchers can confidently produce high-quality [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid, a key building block for the advancement of innovative drug discovery programs.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Sarkar, A.B., & Kochak, G.M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. FAO AGRIS.
  • Sarkar, A.B., & Kochak, G.M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • PrepChem. (2025, May 20). 3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Al-Degs, Y. S., et al. (2014).
  • Song, Y., Parkin, S., & Lehmler, H. J. (2007). 4-Benzyloxy-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o2091–o2092.
  • Otto Chemie Pvt. Ltd. (n.d.). 3-Hydroxy 4-methoxy benzaldehyde, 99% 621-59-0 India. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyzed by Co4HP2Mo15V3O62 in ionic liquid [TEBSA][BF4]. RSC Advances, 5(28), 21855-21863.
  • PharmaCompass. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press & Assessment. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Kedrowski, B. (2020, October 30).
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  • Chemguide. (n.d.). MAKING CARBOXYLIC ACIDS. Retrieved from [Link]

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  • PubChem. (n.d.). 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]

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Safety Operating Guide

[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid

Understanding the Compound: Hazard Profile and Regulatory Context

[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is a complex organic molecule featuring a phenylacetic acid core, a methoxy group, and a trifluoroethoxy substituent. The presence of the trifluoroethoxy group places this compound in the broad category of fluorinated organic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural similarity to other fluorinated phenylacetic acid derivatives allows for an informed assessment of its potential hazards.

Based on data from analogous compounds, it is prudent to handle [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation. The acetic acid moiety suggests corrosive properties, particularly in concentrated forms.[1][2]

The carbon-fluorine bonds in the trifluoroethoxy group are exceptionally strong, contributing to the chemical stability and persistence of such compounds in the environment.[3] This persistence is a hallmark of many per- and polyfluoroalkyl substances (PFAS), often dubbed "forever chemicals."[3][4] Consequently, the disposal of fluorinated organic compounds is strictly regulated to prevent environmental contamination. The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the management of halogenated organic wastes, which often necessitate high-temperature incineration to ensure complete destruction.[4][5][6]

Table 1: Inferred Hazard Identification based on Structurally Similar Compounds

Hazard ClassClassificationPrecautionary StatementsSource
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)P264, P280, P302+P352, P332+P313
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)P261, P271, P304+P340, P312

Pre-Disposal and Handling Protocol

Proper handling is the first step in a safe disposal workflow. The following measures are mandatory when working with [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. All personnel handling the compound must wear the following:

  • Eye Protection: Goggles or a face shield (European standard - EN 166).[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[8]

  • Body Protection: A lab coat or long-sleeved clothing.[7]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]

Storage

Store the compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][11] Keep it away from incompatible materials such as strong oxidizing agents, bases, and metals.[10]

Step-by-Step Disposal Procedure

The disposal of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid must be managed as hazardous waste. Due to its halogenated nature, it is not suitable for drain disposal or landfill without specialized treatment.

Waste Segregation and Collection

Step 1: Designate a Waste Container Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with acidic and halogenated organic compounds (e.g., high-density polyethylene). Do not use metal containers, as the acidic nature of the compound can cause corrosion.[12]

Step 2: Label the Container The label must be clear and legible, including:

  • The full chemical name: "[3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid"

  • The words "Hazardous Waste"

  • Associated hazard pictograms (e.g., irritant, corrosive)

  • The date of accumulation

Step 3: Collect the Waste Carefully transfer the waste chemical into the designated container. Avoid cross-contamination with other waste streams. If the compound is in a solid form, prevent the creation of dust.[13] If it is in a solution, ensure it is not mixed with incompatible solvents.

Neutralization (For Dilute Aqueous Solutions ONLY)

For very dilute aqueous solutions (<5%) that are not contaminated with other hazardous materials, neutralization may be an option, but only if permitted by local regulations. This should be performed with extreme caution.

Step 1: Dilution Always add acid to a large volume of cold water; never the other way around.[14]

Step 2: Neutralization Slowly add a weak base, such as sodium bicarbonate, to the diluted acidic solution while stirring.[1] Monitor the pH using pH paper or a meter.

Step 3: Final Disposal Once the pH is neutral (between 6 and 8), the resulting salt solution may be permissible for drain disposal, pending confirmation with your institution's environmental health and safety (EHS) office and local wastewater regulations.

Note: This neutralization procedure is generally not recommended for fluorinated compounds due to their persistence. The primary recommended disposal route is via a licensed waste contractor.

Final Disposal via Licensed Contractor

The most appropriate and compliant method for disposing of concentrated or pure [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid is through a licensed hazardous waste disposal company.[2][13]

Step 1: Secure the Waste Container Ensure the hazardous waste container is tightly sealed and stored in a designated, secure secondary containment area while awaiting pickup.

Step 2: Arrange for Pickup Contact your institution's EHS department to arrange for collection by a certified waste disposal contractor.

Step 3: Document the Disposal Maintain a detailed record of the disposal, including the chemical name, quantity, date, and disposal method. This documentation is crucial for regulatory compliance.[2]

The likely ultimate disposal method for this type of waste is high-temperature incineration. This process is necessary to break the stable carbon-fluorine bonds and prevent the release of the persistent chemical into the environment.[4]

Disposal_Workflow cluster_assessment Initial Assessment cluster_disposal Disposal Pathway Start Waste Generated: [3-Methoxy-4-(2,2,2-trifluoroethoxy) -phenyl]-acetic acid Is_Concentrated Concentrated or pure compound? Start->Is_Concentrated Is_Contaminated Contaminated with other hazardous materials? Collect_HW Collect in Labeled Hazardous Waste Container Is_Contaminated->Collect_HW Yes Neutralize Neutralization (Consult EHS First) Is_Contaminated->Neutralize No Is_Concentrated->Is_Contaminated No (Dilute Solution) Is_Concentrated->Collect_HW Yes Contact_EHS Arrange Pickup by Licensed Contractor Collect_HW->Contact_EHS Incineration High-Temperature Incineration Contact_EHS->Incineration Drain_Disposal Drain Disposal (If Permitted) Neutralize->Drain_Disposal

Caption: Decision workflow for the disposal of [3-Methoxy-4-(2,2,2-trifluoroethoxy)-phenyl]-acetic acid.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to mitigate risks.

For a Minor Spill:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the spill.[1]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8] Do not create dust.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the incident to your laboratory supervisor or EHS department.

For a Major Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's emergency response team and EHS department.

  • Isolate the Area: Prevent entry to the spill area.

  • Allow Professionals to Handle: Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Spill_Response cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill Spill Occurs Assess Assess Spill Size Spill->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Contained Major_Spill Major Spill Assess->Major_Spill Large or Uncontrolled Alert_Area Alert Personnel Minor_Spill->Alert_Area Evacuate Evacuate Area Major_Spill->Evacuate Contain Contain with Absorbent Alert_Area->Contain Collect Collect in Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean Alert_EHS Alert EHS/Emergency Response Evacuate->Alert_EHS Isolate Isolate Area Alert_EHS->Isolate

Caption: Emergency response procedure for spills.

By strictly adhering to these disposal procedures, you contribute to a safer laboratory environment and ensure the responsible management of complex chemical waste, thereby protecting our ecosystem from persistent pollutants.

References

  • How to Dispose of Acetic Acid. Lab Alley. [Link]

  • Safety Data Sheet: 2-(2-(Trifluoromethoxy)phenyl)acetic acid. Angene Chemical. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Method for removing fluorinated organic compounds from contaminated fluids.
  • Alternative Control Technology Document: Halogenated Solvent Cleaners. U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET: 3-[4-Methoxy-3-(trifluoromethoxy)phenyl]propionic acid. Fisher Scientific. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]

  • Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. Environmental Quality. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. University of Oxford, Department of Chemistry. [Link]

  • Safety Data Sheet: 2,2,2-Trifluoroethanol. Carl ROTH. [Link]

  • Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Management of Solid Waste Containing Fluoride—A Review. National Institutes of Health. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • Teflon disposal: new eco-friendly method recycles fluorine. Rinnovabili.it. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Safety Data Sheet: Trichloroacetic acid. Carl ROTH. [Link]

Sources

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